Ned-19
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHCEERDBRGPQZ-LBNVMWSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501102307 | |
| Record name | NED-19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354235-96-3 | |
| Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NED-19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of Ned-19?
An In-depth Technical Guide to the Mechanism of Action of Ned-19
Introduction
This compound is a pivotal pharmacological agent that has significantly advanced the study of intracellular calcium (Ca²⁺) signaling. Discovered through a virtual screening strategy, it is a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), the most potent known Ca²⁺-mobilizing second messenger.[1][2][3] Its ability to traverse cell membranes has made it an invaluable tool for probing the physiological and pathological roles of NAADP-mediated signaling in a wide array of cellular processes, from T-cell activation to cancer progression.[2][4] This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Core Mechanism of Action
The primary mechanism of action of this compound is the inhibition of NAADP-mediated Ca²⁺ release from acidic intracellular stores, such as lysosomes and endosomes.[2][3] Unlike competitive antagonists that would vie for the same binding site as the endogenous ligand, this compound acts non-competitively, suggesting it binds to a different site on the NAADP receptor complex to prevent channel opening.[1][2]
Molecular Target: The NAADP Receptor and Two-Pore Channels (TPCs)
The definitive molecular identity of the NAADP receptor remains a subject of intensive research, but compelling evidence points to Two-Pore Channels (TPCs) as the principal NAADP-gated channels.[4][5][6] TPCs are cation channels located on the membranes of endolysosomal organelles.[7] this compound's inhibitory effects are exerted on this signaling axis.[4][5] While it is a potent antagonist of the NAADP pathway, evidence suggests that this compound may not bind directly to TPCs but rather to an accessory protein that is part of the receptor complex.[7]
Studies using this compound and its structural analogues have provided crucial evidence for a "two-site" model for the NAADP receptor:
-
A high-affinity "locking" site: Binding of NAADP here desensitizes the receptor without causing Ca²⁺ release.
-
A low-affinity "opening" site: Binding of NAADP here activates the channel to release Ca²⁺.[8]
This compound itself appears to inhibit both NAADP binding (at the high-affinity site) and NAADP-mediated Ca²⁺ release (governed by the low-affinity site).[8]
Concentration-Dependent Dual Activity
A critical and complex aspect of this compound's mechanism is its dual, concentration-dependent effect on TPC2.
-
Inhibition (High Concentration): At micromolar concentrations (≥ 1 µM), this compound acts as a non-competitive antagonist, effectively blocking NAADP-induced Ca²⁺ release.[9] This is its most widely characterized function.
-
Potentiation/Activation (Low Concentration): At low nanomolar concentrations (e.g., 30-100 nM), this compound can paradoxically potentiate the effects of NAADP or even directly activate TPC2 channels in the absence of NAADP.[2][9]
This biphasic activity underscores the complexity of the NAADP receptor complex and highlights the importance of careful dose-response studies when interpreting experimental results using this compound.
Signaling Pathways Modulated by this compound
This compound has been instrumental in implicating the NAADP-TPC signaling axis in numerous cellular pathways.
General NAADP/TPC Ca²⁺ Release Pathway
Extracellular stimuli trigger the synthesis of NAADP in the cytoplasm. NAADP then binds to its receptors (TPCs) on the surface of lysosomes, causing the release of Ca²⁺ from these acidic stores into the cytosol. This initial localized Ca²⁺ signal can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum via IP₃ receptors or ryanodine receptors, leading to a global cytoplasmic Ca²⁺ wave that drives downstream cellular responses. This compound blocks the initial, critical step of this pathway.
VEGF-Induced Angiogenesis Pathway
In endothelial cells, Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of angiogenesis. The binding of VEGF to its receptor (VEGFR2) activates the NAADP/TPC2 pathway, leading to the necessary Ca²⁺ signals for endothelial cell proliferation and migration. This compound has been shown to block this pathway, thereby inhibiting tumor vascularization.[4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Two-Pore Channels in Cancer Hallmarks: An Update Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Selective NAADP Antagonist Ned-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] This signaling pathway is distinct from those regulated by inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum.[1][3] The discovery of Ned-19, a selective and cell-permeant antagonist of the NAADP receptor, has provided a critical pharmacological tool to investigate the physiological and pathological roles of NAADP-mediated Ca²⁺ signaling.[4][5] This technical guide provides an in-depth overview of this compound, including its quantitative characteristics, the experimental protocols used for its characterization, and visualizations of the relevant signaling pathways.
Data Presentation: Quantitative Analysis of this compound and its Analogs
The following table summarizes the key quantitative data for this compound and its analogs, providing a comparative view of their potency in inhibiting NAADP-mediated Ca²⁺ release and binding to the NAADP receptor.
| Compound | Target Activity | IC₅₀ Value | Assay System | Reference(s) |
| This compound | Inhibition of NAADP-mediated Ca²⁺ release | 65 nM | Sea Urchin Egg Homogenate | [1][6][7] |
| Inhibition of [³²P]NAADP binding | 4 µM | Sea Urchin Egg Homogenate | [1] | |
| trans-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | 6 nM | Sea Urchin Egg Homogenate | [8] |
| Inhibition of [³²P]NAADP binding | 0.4 nM | Sea Urchin Egg Homogenate | [8] | |
| cis-Ned-19 | Inhibition of NAADP-mediated Ca²⁺ release | 800 nM | Sea Urchin Egg Homogenate | [8] |
| Inhibition of [³²P]NAADP binding | 15 µM | Sea Urchin Egg Homogenate | [8] | |
| This compound.4 | Inhibition of NAADP-mediated Ca²⁺ release | 10 µM | Sea Urchin Egg Homogenate | [1][6] |
| Inhibition of [³²P]NAADP binding | No inhibition | Sea Urchin Egg Homogenate | [1][6] | |
| Ned-20 | Inhibition of NAADP-mediated Ca²⁺ release | Inactive (>100 µM) | Sea Urchin Egg Homogenate | [1][6] |
| Inhibition of [³²P]NAADP binding | 1.2 µM | Sea Urchin Egg Homogenate | [1] |
Signaling Pathways and Mechanisms
The NAADP Signaling Pathway and this compound Antagonism
NAADP is believed to bind to a receptor on the surface of acidic Ca²⁺ stores like lysosomes, leading to the opening of Two-Pore Channels (TPCs) and the release of Ca²⁺ into the cytosol.[2][9] This initial Ca²⁺ release can then trigger a more substantial, global Ca²⁺ signal by activating IP₃ receptors and ryanodine receptors on the endoplasmic reticulum through a process known as calcium-induced calcium release (CICR).[3][9] this compound acts as a non-competitive antagonist in this pathway, effectively blocking the NAADP-induced Ca²⁺ release.[6][7]
Two-Site Binding Hypothesis for the NAADP Receptor
The differential effects of this compound and its analogs on NAADP-mediated Ca²⁺ release and radioligand binding have led to the proposal of a two-site model for the NAADP receptor.[1] This model suggests the presence of a high-affinity "locking" site and a low-affinity "opening" site. Ned-20, for instance, can bind to the high-affinity site without triggering Ca²⁺ release, while this compound.4 inhibits Ca²⁺ release without binding to the high-affinity site, suggesting it acts on the low-affinity site.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Sea Urchin Homogenate Bioassay for Ca²⁺ Release
This assay is the gold standard for assessing NAADP-mediated Ca²⁺ release and the inhibitory effects of antagonists like this compound.[1]
1. Preparation of Sea Urchin Egg Homogenate:
-
Eggs are harvested from Lytechinus pictus sea urchins via intracoelomic injection of 0.5 M KCl.
-
The collected eggs are de-jellied by passing them through a nylon mesh.
-
The eggs are washed multiple times with artificial seawater and then with an intracellular-like medium.
-
The packed eggs are homogenized in a Dounce homogenizer.
-
The homogenate is centrifuged at low speed to remove cellular debris, and the supernatant is collected and can be stored at -80°C.
2. Ca²⁺ Release Measurement:
-
The homogenate is diluted in an intracellular buffer containing an ATP-regenerating system (phosphocreatine and creatine phosphokinase).[1]
-
The fluorescent Ca²⁺ indicator, Fluo-3, is added to the diluted homogenate.
-
The homogenate is placed in a cuvette in a luminescence spectrometer.
-
This compound or its analogs are pre-incubated with the homogenate for 3-5 minutes.[1][6]
-
NAADP (typically at its EC₅₀ concentration, e.g., 50 nM) is added to initiate Ca²⁺ release.[1][6]
-
The change in fluorescence, corresponding to the increase in cytosolic Ca²⁺, is monitored over time.
References
- 1. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 2. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Structure and Mechanism of Two-Pore Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. The endo-lysosomal system as an NAADP-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Ned-19: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ned-19 is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1] Discovered through an innovative virtual screening approach, this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of NAADP, the most potent Ca²⁺-mobilizing second messenger. This document provides a comprehensive technical overview of the discovery, development, and pharmacological characterization of this compound, including detailed experimental protocols, quantitative data, and visualization of key signaling pathways and experimental workflows.
Discovery of this compound via Virtual Screening
The identification of this compound was a landmark achievement in the study of NAADP signaling, which had been hampered by a lack of selective antagonists.[2] A ligand-based virtual screening strategy was employed, using the three-dimensional shape and electrostatic properties of NAADP as a template to search the ZINC database of commercially available compounds.[2][3] This approach led to the identification of a novel small molecule with a distinct chemical scaffold but similar physicochemical properties to NAADP, which was subsequently named this compound.[2][3]
Virtual Screening Workflow
The virtual screening process that identified this compound involved several key steps, from ligand preparation to hit identification and experimental validation.
Experimental Protocol: Virtual Screening
-
Ligand Preparation: A 3D model of NAADP was generated, and a conformational ensemble of 40 structures was created using molecular mechanics software (Omega).
-
Database Screening: The ZINC database, containing approximately 2.7 million compounds, was screened against the NAADP conformer ensemble using the ROCS (Rapid Overlay of Chemical Structures) software, which assesses shape similarity.
-
Electrostatic Similarity: The top-ranking hits from the shape screening were then subjected to electrostatic similarity analysis using the EON software.
-
Hit Selection: Compounds with high Tanimoto scores for both shape and electrostatic similarity to NAADP were prioritized for acquisition and biological testing.
-
Biological Validation: The selected compounds were tested for their ability to inhibit NAADP-mediated Ca²⁺ release in the sea urchin egg homogenate bioassay.
Mechanism of Action of this compound
This compound is a non-competitive antagonist of NAADP-mediated Ca²⁺ signaling.[1] It selectively inhibits Ca²⁺ release from acidic intracellular stores, such as lysosomes, which are targeted by NAADP.[4][5] Critically, this compound does not affect Ca²⁺ release induced by other second messengers like inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[4] The discovery and characterization of this compound and its analogues, such as Ned-20 and this compound.4, have provided evidence for a two-binding site model on the NAADP receptor.[6][7]
NAADP Receptor Two-Binding Site Model
The current model suggests the NAADP receptor has a high-affinity "locking" site and a low-affinity "opening" site. This compound appears to interact with the receptor in a manner that prevents channel opening, even when NAADP is bound. The analogue Ned-20, which differs only in the position of a fluorine atom, can bind to the high-affinity site but does not inhibit Ca²⁺ release, while this compound.4, a methyl ester of this compound, inhibits Ca²⁺ release without binding to the high-affinity site.[6][8] This suggests that this compound's antagonistic activity is complex and may involve interactions with the low-affinity site or an allosteric site.
Quantitative Pharmacological Data
The potency of this compound and its analogues has been determined in various cellular and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the efficacy of these compounds.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 65 nM | [1][6] |
| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 4 µM | [6] | |
| Pancreatic Beta Cells (Glucose-induced Ca²⁺ increase) | IC₅₀ | 3 µM | [2] | |
| trans-Ned-19 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 6 nM | [2] |
| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 0.4 nM | [2] | |
| cis-Ned-19 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 800 nM | [2] |
| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 15 µM | [2] | |
| This compound.4 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | IC₅₀ | 10 µM | [6] |
| Ned-20 | Sea Urchin Egg Homogenate (Ca²⁺ Release) | - | Inactive | [6] |
| Sea Urchin Egg Homogenate ([³²P]NAADP Binding) | IC₅₀ | 1.2 µM | [6] |
Key Experimental Protocols
NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate
This assay is the gold standard for assessing the activity of NAADP and its antagonists.
-
Homogenate Preparation:
-
Harvest eggs from the sea urchin Lytechinus pictus.
-
Wash the eggs in artificial seawater.
-
Homogenize the eggs in a buffer containing EGTA to chelate Ca²⁺.
-
Centrifuge the homogenate to remove cellular debris.
-
-
Ca²⁺ Measurement:
-
Add the sea urchin egg homogenate to a fluorometer cuvette containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-3).
-
Add ATP to fuel Ca²⁺ uptake into intracellular stores.
-
Pre-incubate the homogenate with various concentrations of this compound or the vehicle control.
-
Initiate Ca²⁺ release by adding a sub-maximal concentration of NAADP (e.g., 50 nM).
-
Monitor the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the NAADP-induced Ca²⁺ release at each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
[³²P]NAADP Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the NAADP receptor.
-
Radioligand Synthesis: Synthesize [³²P]NAADP from NAD and [γ-³²P]ATP using NAD kinase.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the sea urchin egg homogenate (as the source of the NAADP receptor) with a known concentration of [³²P]NAADP.
-
Add increasing concentrations of unlabeled this compound or other competitor compounds.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes containing the receptor-ligand complexes.
-
Wash the filter to remove unbound [³²P]NAADP.
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [³²P]NAADP binding against the concentration of the competitor.
-
Determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki) of the competitor.
-
Biological Applications of this compound
This compound has been instrumental in uncovering the role of NAADP signaling in a variety of biological processes, including cancer progression and immune cell function.
Inhibition of Melanoma Progression and Angiogenesis
In murine models of melanoma, this compound has been shown to inhibit tumor growth, vascularization, and metastasis.[1][9] The proposed mechanism involves the blockade of VEGF (Vascular Endothelial Growth Factor)-induced, NAADP-dependent Ca²⁺ signaling in both endothelial and melanoma cells.[9][10]
Modulation of T-Cell Activation
In T-lymphocytes, T-cell receptor (TCR) stimulation leads to NAADP production and subsequent Ca²⁺ release, which is crucial for T-cell activation, proliferation, and cytokine production.[5][11] this compound has been shown to inhibit TCR-mediated Ca²⁺ flux and downstream effector functions.[5][12]
Experimental Workflow: In Vivo Murine Melanoma Model
The efficacy of this compound in inhibiting melanoma progression has been evaluated using a murine model.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The trans and cis isomers of this compound can be synthesized from L-tryptophan, with the trans form demonstrating greater potency.[2] A detailed synthetic scheme is beyond the scope of this guide, but the key steps involve the formation of the tetrahydro-β-carboline core followed by the attachment of the substituted piperazine moiety.
Conclusion
This compound has proven to be an invaluable tool for dissecting the complexities of NAADP-mediated Ca²⁺ signaling. Its discovery through virtual screening highlights the power of computational methods in modern drug discovery. The detailed characterization of its mechanism of action and its application in various biological systems have significantly advanced our understanding of the roles of NAADP in health and disease. As research continues, this compound and its analogues will undoubtedly continue to facilitate new discoveries in the field of intracellular signaling and may pave the way for the development of novel therapeutics targeting NAADP-dependent pathways.
References
- 1. NAADP-Dependent Ca(2+) Signaling Controls Melanoma Progression, Metastatic Dissemination and Neoangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NAADP-mediated Ca2+ signaling via type 1 ryanodine receptor in T cells revealed by a synthetic NAADP antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VEGF-induced neoangiogenesis is mediated by NAADP and two-pore channel-2–dependent Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oajournals.fupress.net [oajournals.fupress.net]
- 11. Nicotinic Acid Adenine Dinucleotide Phosphate (Naadp+) Is an Essential Regulator of T-Lymphocyte Ca2+-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of Ned-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular targets and mechanism of action of Ned-19, a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. Discovered through virtual screening, this compound has emerged as an invaluable chemical probe for dissecting the physiological roles of NAADP-mediated calcium (Ca²⁺) release from acidic organelles.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and workflows to facilitate further research and drug development efforts.
Core Mechanism of Action: Antagonism of NAADP-Mediated Ca²⁺ Signaling
This compound's primary mechanism of action is the inhibition of Ca²⁺ release mediated by the second messenger NAADP.[1][3] Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily act on the endoplasmic reticulum, NAADP triggers Ca²⁺ release from acidic intracellular stores, predominantly lysosomes.[1][2] this compound is highly selective for the NAADP pathway, showing no significant effect on Ca²⁺ release induced by IP₃ or cADPR.[3]
The compound is cell-permeant, allowing for its use in intact cells and tissues.[2][3] It has been demonstrated to be a non-competitive antagonist of NAADP.[1] Studies in sea urchin egg homogenates have shown that while this compound inhibits NAADP-mediated Ca²⁺ release, it also competes with [³²P]NAADP for binding to the NAADP receptor, suggesting a complex interaction.[1] Further research with this compound analogues has provided evidence for two distinct binding sites on the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[4][5]
Primary Cellular Targets: Two-Pore Channels (TPCs)
The principal molecular targets of the NAADP signaling pathway, and consequently the indirect targets of this compound's inhibitory action, are the two-pore channels (TPCs).[6][7] TPCs are ion channels localized to the membranes of endosomes and lysosomes.[8] In mammals, there are two main isoforms, TPC1 and TPC2, both of which are implicated in NAADP-mediated Ca²⁺ release.[6][9]
This compound has been shown to block the activity of both TPC1 and TPC2.[6][7] Interestingly, the interaction of this compound with TPCs can be complex. At low nanomolar concentrations, this compound has been observed to potentiate NAADP-mediated TPC2 activation, while at higher micromolar concentrations, it acts as a non-competitive inhibitor.[1][10] This dual activity suggests that this compound may interact with TPCs at multiple sites or through different mechanisms depending on its concentration.
The inhibition of TPCs by this compound has been shown to have a range of downstream cellular effects, including the modulation of processes such as phagocytosis, cell proliferation, and angiogenesis.[7][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound from various studies.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (NAADP-mediated Ca²⁺ signaling) | 65 nM | Sea urchin egg homogenate | [11] |
| IC₅₀ (Glucose-induced Ca²⁺ increases) | 3 µM | Mouse pancreatic islets | [3] |
| Effective Inhibitory Concentration | 100 µM | Intact sea urchin eggs | [2][3] |
| Effective Inhibitory Concentration | 125 µM | Mouse pancreatic beta cells | [3] |
| Effective Inhibitory Concentration | 100 µM | Human cardiac mesenchymal stromal cells | [6] |
| Effective Inhibitory Concentration | 250-300 µM | Murine memory CD4+ T cells | [1] |
| Compound | Effect on NAADP-mediated Ca²⁺ Release | Effect on [³²P]NAADP Binding | Reference |
| This compound | Inhibition (IC₅₀ = 65 nM) | Inhibition (IC₅₀ = 4 µM) | [13][14] |
| Ned-20 | No inhibition | Inhibition (IC₅₀ = 1.2 µM) | [13][14] |
| This compound.4 | Inhibition (IC₅₀ = 10 µM) | No inhibition | [13][14] |
Signaling Pathways and Experimental Workflows
NAADP Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of NAADP in releasing Ca²⁺ from lysosomes via TPCs and the inhibitory action of this compound.
Caption: this compound inhibits NAADP-mediated Ca²⁺ release from lysosomes via TPCs.
Experimental Workflow for Target Identification
This diagram outlines a general workflow for identifying the cellular targets of a compound like this compound, integrating both in silico and experimental approaches.
Caption: A generalized workflow for identifying and validating cellular targets.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of this compound.
Intracellular Calcium ([Ca²⁺]i) Measurement
Objective: To measure changes in cytosolic Ca²⁺ concentration in response to NAADP agonists and antagonists like this compound.
General Protocol:
-
Cell Preparation: Culture cells of interest (e.g., primary cells, cell lines) on glass coverslips suitable for microscopy.
-
Dye Loading: Load cells with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) by incubating them in a physiological buffer containing the dye for a specific time and temperature (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with fresh buffer to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a perfusion system. Record the baseline fluorescence for a few minutes.
-
Compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound for a pre-incubation period (e.g., 10-30 minutes).
-
Stimulation: While continuously recording, stimulate the cells with an NAADP agonist (e.g., NAADP-AM or direct microinjection of NAADP).
-
Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.
Radioligand Binding Assay
Objective: To determine if this compound directly competes with NAADP for binding to its receptor.
General Protocol:
-
Membrane Preparation: Prepare a cell or tissue homogenate rich in the NAADP receptor (e.g., sea urchin egg homogenate).
-
Incubation: In a microcentrifuge tube, combine the membrane preparation with a radiolabeled ligand (e.g., [³²P]NAADP) and varying concentrations of the unlabeled competitor (this compound or its analogues).
-
Equilibrium: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration to determine the IC₅₀ value.
Cell Proliferation Assay
Objective: To assess the effect of this compound on cell growth and division.
General Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a known density.
-
Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Quantification: Measure cell proliferation using a suitable method:
-
Direct Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Metabolic Assays: Use reagents like MTT or WST-1, which are converted to a colored product by metabolically active cells. The absorbance is proportional to the number of viable cells.
-
DNA Synthesis Assays: Measure the incorporation of a labeled nucleotide (e.g., BrdU) into newly synthesized DNA.
-
-
Data Analysis: Compare the proliferation rates of this compound-treated cells to the control cells.
Conclusion
This compound is a cornerstone tool for investigating the intricacies of NAADP-mediated Ca²⁺ signaling. Its high selectivity and cell permeability have enabled significant advancements in our understanding of the roles of lysosomal Ca²⁺ stores and two-pore channels in a multitude of cellular processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the NAADP signaling pathway. As research progresses, a deeper understanding of the precise molecular interactions of this compound with its targets will undoubtedly unveil new avenues for pharmacological intervention in various diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 7. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. NAADP‐regulated two‐pore channels drive phagocytosis through endo‐lysosomal Ca2+ nanodomains, calcineurin and dynamin | The EMBO Journal [link.springer.com]
- 13. researchgate.net [researchgate.net]
- 14. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ned-19 in Modulating Key Biological Pathways: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of Ned-19, a selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca2+ signaling.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the core biological pathways affected by this compound, presents quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling cascades.
Core Mechanism of Action: Antagonism of NAADP-Mediated Calcium Signaling
This compound functions as a potent inhibitor of NAADP, a crucial second messenger that mobilizes Ca2+ from acidic intracellular stores like lysosomes.[1][3][4] Unlike other Ca2+ mobilizing agents such as inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR), this compound specifically targets the NAADP pathway.[1][3] This targeted action makes this compound an invaluable tool for dissecting the physiological roles of NAADP-sensitive Ca2+ channels, primarily the two-pore channels (TPCs).[1][5]
Biological Pathways Modulated by this compound
The targeted inhibition of NAADP-mediated Ca2+ signaling by this compound has been shown to impact a diverse range of cellular processes. These include T-cell activation and differentiation, autophagy, cancer progression and metastasis, and neuronal signaling.
T-Cell Activation and Differentiation
In the context of immunology, this compound has been demonstrated to influence T-cell function significantly. By blocking NAADP-mediated Ca2+ flux, this compound inhibits T-cell receptor (TCR)-mediated activation and proliferation of CD4+ T cells.[3][6] This includes downstream effector functions such as the production of cytokines like IL-2, IFN-γ, and IL-10.[3] Interestingly, the partial blockade of NAADP signaling with trans-Ned-19 has been shown to promote the differentiation of Th17 cells and enhance the suppressive capacity of regulatory T cells, highlighting a nuanced role in T-cell plasticity.[6][7]
Autophagy
This compound has been shown to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Some studies indicate that this compound can inhibit autophagy. For instance, in astrocytes, this compound was found to inhibit glutamate-induced Ca2+ release and the subsequent induction of autophagy, as measured by LC3-II levels.[8] Conversely, other research suggests that activation of the NAADP/TPC2/Ca2+ signaling pathway can inhibit the fusion of autophagosomes with lysosomes, and the use of this compound can promote this fusion.[9][10] This suggests a complex, context-dependent role for NAADP-mediated Ca2+ signaling in regulating autophagic flux.
Cancer Biology
The dysregulation of Ca2+ signaling is a hallmark of cancer. This compound has demonstrated anti-cancer properties by inhibiting tumor growth, vascularization, and metastasis in melanoma models.[2] Its effects are linked to the reduction of cell proliferation, induction of apoptosis, and modulation of cell adhesion molecules, such as decreasing N-cadherin and increasing E-cadherin expression.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 65 nM | NAADP-mediated Ca2+ signaling | [2] |
| IC50 | 3 µM | Glucose-induced Ca2+ increases in pancreatic islets | [11] |
| This compound Concentration | Observed Effect | Cell Type/System | Reference |
| 25-100 µM | Reduced cell proliferation | Melanoma cells | [2] |
| 25-100 µM | Induced apoptosis | Melanoma cells | [2] |
| 25-100 µM | Reduced N-cadherin, increased E-cadherin | Melanoma cells | [2] |
| 100 µM | Inhibited NAADP-mediated Ca2+ release | Sea urchin egg homogenates | [1] |
| 125 µM | Blocked NAADP-mediated Ca2+ spiking | Mouse pancreatic beta cells | [1] |
| 1 µM | Inhibited glutamate-induced Ca2+ release and autophagy | Astrocytes | [8] |
| 50-200 µM | Stimulated Ca2+ flux in memory CD4+ T cells | Murine memory CD4+ T cells | [3] |
| 250-300 µM | Inhibited Ca2+ flux in memory CD4+ T cells | Murine memory CD4+ T cells | [3] |
| 100 µM | Inhibited Ca2+ flux in naïve CD4+ T cells | Murine naïve CD4+ T cells | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 6. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide-Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Inactive Analogues of Ned-19: A Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with the NAADP antagonist Ned-19 and its analogues. This document provides a comprehensive overview of the key inactive analogues, their differential activities, and detailed experimental protocols for their characterization.
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, playing a crucial role in a variety of cellular signaling pathways.[1] The development of selective antagonists has been instrumental in elucidating the physiological functions of NAADP. This compound is a potent, cell-permeant, and selective antagonist of NAADP-mediated Ca²⁺ signaling.[1] To rigorously probe the specificity of this compound's effects and to understand the intricacies of the NAADP receptor system, researchers utilize structurally similar but functionally distinct analogues. This guide focuses on two such critical analogues: Ned-20 and This compound.4 . These compounds, while closely related to this compound, exhibit differential effects on NAADP-mediated Ca²⁺ release and receptor binding, providing invaluable tools for dissecting the NAADP signaling pathway. A central finding from studies of these analogues is the evidence for a two-site model for the NAADP receptor: a high-affinity "locking" site and a low-affinity "opening" site.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogues, highlighting their differential potencies in inhibiting NAADP-mediated Ca²⁺ release and binding to the NAADP receptor.
Table 1: Inhibition of NAADP-Mediated Ca²⁺ Release in Sea Urchin Egg Homogenate
| Compound | IC₅₀ (Inhibition of Ca²⁺ Release) | Reference(s) |
| trans-Ned-19 | 65 nM | [2] |
| cis-Ned-19 | 800 nM | |
| Ned-20 | Inactive (at 100 µM) | [2] |
| This compound.4 | 10 µM | [2] |
Table 2: Inhibition of [³²P]NAADP Binding to Sea Urchin Egg Homogenate
| Compound | IC₅₀ (Inhibition of [³²P]NAADP Binding) | Reference(s) |
| trans-Ned-19 | 4 µM | [2] |
| cis-Ned-19 | 15 µM | |
| Ned-20 | 1.2 µM | [2] |
| This compound.4 | Inactive | [2] |
Signaling Pathways and Compound Activity
The differential activities of this compound and its analogues have led to a proposed two-site model for the NAADP receptor. The following diagram illustrates this proposed mechanism.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and its analogues are provided below.
NAADP-Mediated Ca²⁺ Release Assay in Sea Urchin Egg Homogenate
This protocol is adapted from established methods for measuring NAADP-mediated Ca²⁺ release in a cell-free system.[5][6][7]
Objective: To measure the effect of test compounds on NAADP-induced Ca²⁺ release from the intracellular stores of sea urchin egg homogenate.
Materials:
-
Sea urchins (Lytechinus pictus)
-
Artificial seawater (ASW)
-
0.5 M KCl
-
Homogenization buffer
-
Intracellular medium (IM)
-
ATP, phosphocreatine, and creatine phosphokinase
-
Fluo-3 (or other suitable Ca²⁺ indicator)
-
NAADP
-
Test compounds (this compound, Ned-20, this compound.4) dissolved in an appropriate solvent (e.g., DMSO)
-
Fluorometer
Procedure:
-
Preparation of Sea Urchin Egg Homogenate:
-
Induce spawning by injecting 0.5 M KCl into the sea urchins.
-
Collect eggs in ASW and wash several times to remove debris.
-
Resuspend the eggs in homogenization buffer and homogenize on ice.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Collect the supernatant, which contains the microsomal fraction with Ca²⁺ stores.
-
-
Ca²⁺ Release Measurement:
-
Dilute the egg homogenate in intracellular medium containing an ATP-regenerating system (ATP, phosphocreatine, and creatine phosphokinase).
-
Add the Ca²⁺ indicator Fluo-3 to the homogenate.
-
Aliquot the homogenate into cuvettes for the fluorometer.
-
Pre-incubate the homogenate with the test compound (e.g., this compound, Ned-20, or this compound.4) or vehicle control for 3-5 minutes.
-
Establish a baseline fluorescence reading.
-
Add a submaximal concentration of NAADP (e.g., 50 nM) to induce Ca²⁺ release.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular Ca²⁺ concentration.
-
Data is typically expressed as the percentage of Ca²⁺ release relative to the control (vehicle-treated) response.
-
[³²P]NAADP Radioreceptor Binding Assay
This protocol is based on methods developed for characterizing the NAADP binding site in sea urchin egg homogenate.[8][9][10]
Objective: To determine the ability of test compounds to compete with [³²P]NAADP for binding to the high-affinity NAADP receptor site.
Materials:
-
Sea urchin egg homogenate
-
[³²P]NAADP (radioligand)
-
Unlabeled NAADP (for standard curve and non-specific binding)
-
Test compounds (this compound, Ned-20, this compound.4)
-
Intracellular medium
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of microcentrifuge tubes, add increasing concentrations of the test compound or unlabeled NAADP.
-
Add a constant amount of sea urchin egg homogenate to each tube.
-
Incubate for 10 minutes at room temperature to allow the unlabeled compound to bind to the receptor.
-
-
Radioligand Addition:
-
Add a constant, low concentration of [³²P]NAADP to each tube.
-
Incubate for an additional 10 minutes at room temperature to allow the radioligand to bind to the remaining available receptors.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold intracellular medium to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Generate a standard curve using the data from the unlabeled NAADP.
-
Determine the concentration of the test compound that inhibits 50% of the specific [³²P]NAADP binding (IC₅₀).
-
Conclusion
The inactive analogues of this compound, particularly Ned-20 and this compound.4, are indispensable tools for the rigorous investigation of NAADP signaling. Their differential effects on Ca²⁺ release and receptor binding provide strong evidence for a complex, multi-site NAADP receptor and allow for the dissection of the molecular mechanisms underlying NAADP-mediated cellular responses. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective use of these compounds in advancing our understanding of this important second messenger system.
References
- 1. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of [³²P]NAADP for the radioreceptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Ned-19 on Intracellular Calcium Signaling: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes calcium (Ca²⁺) from acidic intracellular stores, playing a critical role in a myriad of cellular processes.[1] The discovery of Ned-19, a selective and cell-permeant antagonist of the NAADP signaling pathway, has provided an invaluable pharmacological tool to dissect the physiological and pathological roles of this pathway.[2] This guide provides a comprehensive technical overview of the mechanism of action of this compound, its effects on intracellular Ca²⁺ signaling, and detailed experimental considerations for its use.
The NAADP Signaling Pathway: A Unique Mechanism of Calcium Mobilization
Unlike other Ca²⁺-mobilizing messengers such as inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR), which primarily target the endoplasmic reticulum (ER), NAADP acts on a distinct Ca²⁺ store: acidic organelles like lysosomes and endosomes.[1][2] The canonical NAADP signaling cascade can be summarized as follows:
-
Stimulus and NAADP Synthesis: Extracellular stimuli trigger the synthesis of NAADP.[2]
-
NAADP Receptor Binding: NAADP binds to its receptor, which is thought to be a protein complex associated with two-pore channels (TPCs) located on the membrane of acidic organelles.[3][4]
-
Lysosomal Ca²⁺ Release (Trigger Phase): This binding gates the opening of TPCs, leading to a localized release of Ca²⁺ from the acidic stores into the cytosol.[5][6] This initial, localized Ca²⁺ release is often referred to as "trigger Ca²⁺".[3]
-
Amplification via Calcium-Induced Calcium Release (CICR): The trigger Ca²⁺ can then activate Ca²⁺-sensitive channels, primarily IP₃ receptors (IP₃Rs) and ryanodine receptors (RyRs), on the ER.[5] This results in a much larger, global wave of Ca²⁺ release from the ER, a process known as Ca²⁺-induced Ca²⁺ release (CICR).[5][6]
This hierarchical signaling model, where a small initial release from lysosomes triggers a larger release from the ER, makes NAADP an exceptionally potent Ca²⁺-mobilizing messenger, often effective at nanomolar concentrations.[1]
This compound: A Selective Antagonist of NAADP-Mediated Signaling
This compound is a synthetic, cell-permeant small molecule that acts as a potent and selective antagonist of the NAADP pathway.[2][7] It was identified through virtual screening and has become an essential tool for studying NAADP-mediated Ca²⁺ signaling.[7]
Mechanism of Action:
This compound exerts its inhibitory effects by targeting the NAADP receptor complex.[8] While the exact molecular interactions are still under investigation, evidence suggests that this compound prevents NAADP from binding to its receptor and/or activating TPCs, thereby blocking the initial trigger Ca²⁺ release from acidic organelles.[8][9] It is important to note that this compound does not affect Ca²⁺ release mediated by IP₃ or cADPR, highlighting its specificity for the NAADP pathway.[10] Some studies suggest that this compound may interact with TPCs indirectly, possibly through an accessory protein required for NAADP-TPC binding.[11]
The development of this compound analogues, such as Ned-20 and this compound.4, has provided further insights into the NAADP receptor complex, suggesting the presence of two distinct binding sites: a high-affinity "locking" site and a low-affinity "opening" site.[8][12] Ned-20, for instance, inhibits NAADP binding but not Ca²⁺ release, while this compound.4 inhibits Ca²⁺ release without affecting NAADP binding.[8][12]
Quantitative Data on this compound Usage
The effective concentration of this compound can vary depending on the cell type and experimental conditions. Below is a summary of concentrations and IC₅₀ values reported in the literature.
| Cell Type/System | This compound Concentration | Effect | IC₅₀ | Reference(s) |
| Sea Urchin Egg Homogenate | 100 µM | Inhibited NAADP-mediated Ca²⁺ release | 65 nM | [10][13] |
| Mouse Pancreatic Beta Cells | 100-125 µM | Blocked NAADP-mediated Ca²⁺ spiking and glucose-induced Ca²⁺ oscillations | Not Reported | [7] |
| Human Cardiac Mesenchymal Stromal Cells | 100 µM | Fully suppressed NAADP-AM-evoked intracellular Ca²⁺ mobilization | Not Reported | [6][14] |
| Rat Aortic Smooth Muscle Cells | 2.7 µM (cis), 8.9 µM (trans) | Inhibited norepinephrine-induced Ca²⁺ rise by 50-60% | 2.7 µM (cis), 8.9 µM (trans) | [15] |
| Murine Memory CD4⁺ T Cells | 50-200 µM | Stimulated TCR-mediated Ca²⁺ flux | Not Reported | [16][17] |
| Murine Memory CD4⁺ T Cells | 250-300 µM | Inhibited TCR-mediated Ca²⁺ flux | Not Reported | [16][17] |
| Metastatic Colorectal Cancer Cells | Not Specified | Reduced NAADP-induced transient Ca²⁺ release | Not Reported | [5] |
| Plasmodium falciparum | Not Specified | Inhibits parasite growth and spontaneous Ca²⁺ oscillations | Not Reported | [18] |
Note: The stimulatory effect observed in memory CD4⁺ T cells at lower concentrations suggests complex, dose-dependent pharmacology that may be cell-type specific.[16][17]
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on intracellular Ca²⁺ signaling. Specific parameters should be optimized for the experimental system being used.
4.1. Intracellular Calcium Imaging with Fluorescent Indicators
This is the most common method to assess changes in cytosolic Ca²⁺ concentration.
Materials:
-
Cells of interest plated on glass-bottom dishes or coverslips
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
This compound stock solution (in DMSO)
-
Agonist to stimulate NAADP production (or cell-permeant NAADP-AM)
-
Fluorescence microscope with a ratiometric imaging system (for Fura-2) or a standard epifluorescence setup (for Fluo-4)
Methodology:
-
Cell Plating: Plate cells on a suitable imaging substrate and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution containing the Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.
-
Incubate cells with the loading solution at room temperature or 37°C for 30-60 minutes.
-
Wash the cells with HBS to remove excess dye and allow for de-esterification of the AM ester (typically 15-30 minutes).
-
-
This compound Incubation: Pre-incubate a subset of the cells with the desired concentration of this compound (e.g., 10-100 µM) for 15-30 minutes prior to imaging.[6] A vehicle control (DMSO) should be run in parallel.
-
Baseline Measurement: Mount the dish on the microscope stage and perfuse with HBS. Record baseline fluorescence for 1-2 minutes.
-
Stimulation and Data Acquisition:
-
Add the agonist to stimulate the cells.
-
Continuously record fluorescence intensity over time. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm. For Fluo-4, excite at ~488 nm and record emission at ~520 nm.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.
-
For Fluo-4, express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).
-
Compare the Ca²⁺ response in this compound-treated cells to the control cells. A significant reduction in the Ca²⁺ signal in the presence of this compound indicates the involvement of the NAADP pathway.
-
4.2. Investigating Lysosomal Calcium Release
To specifically confirm that this compound is blocking release from acidic stores, experiments can be designed to disrupt these stores.
Methodology:
-
Follow the general protocol for calcium imaging.
-
In a separate set of experiments, pre-treat cells with a lysosomotropic agent like Gly-Phe β-naphthylamide (GPN) or an inhibitor of the vacuolar H⁺-ATPase like bafilomycin A1.[5] These agents will deplete Ca²⁺ from acidic stores.
-
If the agonist-induced Ca²⁺ signal is abolished by both this compound and GPN/bafilomycin A1, it provides strong evidence that the signal originates from NAADP-sensitive acidic organelles.[5]
Conclusion and Future Perspectives
This compound has been instrumental in establishing the physiological relevance of the NAADP signaling pathway in a wide range of cell types and biological processes, from proliferation and differentiation to immune responses and neurotransmission.[2][5][17] Its specificity and cell-permeability make it a powerful tool for both in vitro and in vivo studies.
Future research will likely focus on refining our understanding of the NAADP receptor complex and the precise binding site of this compound. The development of new analogues with different pharmacological profiles will continue to be valuable. Furthermore, the use of this compound in disease models will be crucial for exploring the therapeutic potential of targeting the NAADP pathway in conditions such as cardiovascular disorders, cancer, and neurodegenerative diseases.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinic acid adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 4. NAADP-AM, a New Player in Calcium Signaling Pathways | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 7. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Endolysosomal Two-Pore Channels to Treat Cardiovascular Disorders in the Novel COronaVIrus Disease 2019 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ned-19 in Cell Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ned-19 is a potent, selective, and cell-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca2+) signaling.[1] Discovered through virtual screening, this small molecule has become an invaluable tool for elucidating the physiological and pathological roles of the NAADP signaling pathway. This technical guide provides an in-depth review of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its implications in various cellular processes and disease models.
Mechanism of Action
This compound exerts its effects by inhibiting the mobilization of Ca2+ from acidic intracellular stores, such as lysosomes, a process triggered by the second messenger NAADP. The primary molecular targets of NAADP are believed to be the two-pore channels (TPCs), a family of ion channels located on the membranes of endolysosomes. This compound is thought to act as a non-competitive antagonist at the NAADP receptor, which is likely a complex that includes TPCs.[2] Interestingly, the action of this compound can be complex; at low nanomolar concentrations, it has been shown to potentiate NAADP-induced activation of TPC2, while at higher micromolar concentrations, it acts as an inhibitor.[2] This dualistic behavior underscores the intricate nature of NAADP receptor pharmacology. Structural studies have revealed that this compound binds to a site on TPC1, effectively clamping the pore domains and voltage-sensing domains together, thereby allosterically blocking channel activation.
Data Presentation: Quantitative Effects of this compound
The inhibitory potency of this compound and its analogs has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Sea urchin egg homogenate | IC50 (NAADP-mediated Ca2+ release) | 65 nM | [1] |
| This compound | Sea urchin egg homogenate | IC50 ([32P]NAADP binding) | 4 µM | [3] |
| This compound | Mouse pancreatic islets | IC50 (Glucose-induced Ca2+ increase) | 3 µM | |
| This compound | Memory CD4+ T cells | Inhibition of TCR-mediated Ca2+ flux | 250-300 µM | [4][5] |
| This compound | Naïve CD4+ T cells | Complete inhibition of Ca2+ flux | 100 µM | [4][5] |
| Ned-20 | Sea urchin egg homogenate | IC50 (NAADP-mediated Ca2+ release) | > 100 µM (inactive) | [6][7] |
| Ned-20 | Sea urchin egg homogenate | IC50 ([32P]NAADP binding) | 1.2 µM | |
| This compound.4 | Sea urchin egg homogenate | IC50 (NAADP-mediated Ca2+ release) | 10 µM | |
| This compound.4 | Sea urchin egg homogenate | [32P]NAADP binding | Does not bind | [6][7] |
Table 1: Inhibitory Concentrations (IC50) of this compound and its Analogs. This table highlights the differential effects of this compound and its structural analogs on NAADP-induced Ca2+ release and receptor binding, providing insights into the structure-activity relationship.
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Memory CD4+ T cells | 50-200 µM | Stimulation of TCR-mediated Ca2+ flux | [4][5] |
| Memory CD4+ T cells | 250-300 µM | Inhibition of TCR-mediated Ca2+ flux | [4][5] |
| Naïve CD4+ T cells | 100 µM | Complete inhibition of Ca2+ flux | [4][5] |
| Human cardiac mesenchymal stromal cells | 100 µM | Abrogation of FBS-induced Ca2+ mobilization | |
| Pancreatic acinar cells | 100 µM | Inhibition of CCK-induced Ca2+ responses | |
| Plasmodium falciparum | 100 µM | Inhibition of asexual development and spontaneous Ca2+ oscillations | [8] |
Table 2: Concentration-Dependent Effects of this compound in Various Cell Types. This table illustrates the diverse and sometimes paradoxical effects of this compound at different concentrations and in different cellular contexts.
Experimental Protocols
Sea Urchin Egg Homogenate Ca2+ Release Assay
This cell-free system is a classic and robust method for studying NAADP-mediated Ca2+ release and its inhibition by compounds like this compound.[9][10][11]
Materials:
-
Sea urchins (Lytechinus pictus or other suitable species)
-
Artificial seawater (ASW)
-
Intracellular medium (IM): 250 mM K-gluconate, 250 mM N-methyl-glucamine, 20 mM HEPES, 1 mM MgCl2, pH 7.2
-
Ca2+ indicator dye (e.g., Fluo-3 or Calcium Green-5N)
-
ATP, creatine phosphate, and creatine kinase
-
NAADP
-
This compound and other test compounds
-
Fluorometer or plate reader
Procedure:
-
Egg Collection and Preparation: Induce sea urchins to spawn by injecting 0.5 M KCl. Collect eggs in ASW and wash them by gentle centrifugation.
-
Homogenization: Resuspend the packed eggs in an equal volume of IM and homogenize on ice.
-
Assay Preparation: Dilute the homogenate in IM containing the Ca2+ indicator dye, an ATP-regenerating system (ATP, creatine phosphate, and creatine kinase), and the test compound (e.g., this compound) or vehicle.
-
Measurement of Ca2+ Release: Place the assay mixture in a fluorometer. After establishing a stable baseline fluorescence, add a known concentration of NAADP to initiate Ca2+ release and record the change in fluorescence.
-
Data Analysis: Quantify the peak fluorescence change as a measure of Ca2+ release. Determine the IC50 of this compound by measuring the inhibition of the NAADP response at various concentrations of the antagonist.
Radioligand Binding Assay for NAADP Receptor
This assay is used to determine the binding affinity of this compound for the NAADP receptor, typically using [32P]NAADP as the radioligand.[12][13][14]
Materials:
-
Sea urchin egg homogenate (as the source of the NAADP receptor)
-
[32P]NAADP
-
Unlabeled NAADP
-
This compound and other competing ligands
-
Binding buffer (intracellular medium)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, add a fixed amount of sea urchin egg homogenate, [32P]NAADP at a concentration below its Kd, and varying concentrations of the competing ligand (this compound or unlabeled NAADP).
-
Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibitory constant) can be calculated.
Intracellular Ca2+ Measurement in Live Cells
This protocol describes the use of the fluorescent Ca2+ indicator Fluo-4 AM to measure changes in intracellular Ca2+ concentration in response to stimuli and the effect of this compound.[15][16][17][18][19]
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM
-
Pluronic F-127
-
This compound
-
Agonist to induce Ca2+ release
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash and Pre-incubation: Wash the cells with HBSS to remove extracellular dye. Pre-incubate the cells with this compound or vehicle for a specified time (e.g., 30 minutes).
-
Image Acquisition: Mount the dish on a fluorescence microscope or place the plate in a reader. Acquire a baseline fluorescence reading.
-
Stimulation and Recording: Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Express the change in fluorescence as a ratio (F/F0) or as a change in fluorescence (ΔF). Compare the amplitude and kinetics of the Ca2+ signals in control and this compound-treated cells.
Signaling Pathways and Visualizations
This compound is a critical tool for dissecting the NAADP signaling pathway. The following diagrams, generated using the DOT language, illustrate key aspects of this pathway and the experimental workflows used to study it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Refinement of a radioreceptor binding assay for nicotinic acid adenine dinucleotide phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 16. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. content.abcam.com [content.abcam.com]
- 19. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Ned-19 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ned-19, a potent and selective antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, in a variety of cell culture experiments. This compound is a valuable tool for investigating the role of NAADP-mediated calcium signaling from acidic organelles, such as lysosomes, in numerous cellular processes.
Mechanism of Action
This compound is a cell-permeant small molecule that selectively inhibits NAADP-induced calcium release.[1][2][3] It is thought to act by directly or indirectly interacting with Two-Pore Channels (TPCs) on acidic organelles, which are the primary channels gated by NAADP.[1][4][5] By blocking these channels, this compound prevents the mobilization of calcium from lysosomal stores, thereby allowing researchers to dissect the downstream consequences of this specific signaling pathway. It has been demonstrated to be selective, not affecting calcium release mediated by other second messengers like inositol 1,4,5-triphosphate (IP₃) or cyclic ADP-ribose (cADPR).[1][3]
Key Applications in Cell Culture
This compound has been employed in a wide range of cell culture studies to investigate the role of NAADP-mediated signaling in:
-
Calcium Signaling: Elucidating the contribution of acidic calcium stores to global and localized calcium signals.[1][6][7]
-
Cell Proliferation and Viability: Studying the involvement of lysosomal calcium in cell growth, division, and apoptosis.[7][8][9][10]
-
Autophagy and Lysosomal Function: Investigating the regulation of autophagic flux and lysosomal homeostasis.[11][12][13][14]
-
Cancer Biology: Exploring the role of NAADP signaling in tumor progression, metastasis, and angiogenesis.[4][8]
-
Immunology: Examining the impact of NAADP-mediated calcium signals on T-cell activation, differentiation, and cytokine production.[5][6][15]
Data Presentation: Quantitative Summary of this compound Usage in Cell Culture
The following tables summarize the typical working concentrations and incubation times for this compound in various cell culture applications as reported in the literature.
| Application | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Calcium Imaging | Murine Naïve CD4+ T cells | 1-50 µM | 30 min - 1 h | Concentration-dependent decrease in TCR-induced Ca²⁺ signaling. | [6] |
| Human Cardiac Mesenchymal Stromal Cells | 100 µM | 30 min | Suppression of NAADP-AM-evoked intracellular Ca²⁺ mobilization. | [7] | |
| Metastatic Colorectal Cancer Cells | 100 µM | 30 min | Reduction of FBS-induced Ca²⁺ release. | [10] | |
| Mouse Pancreatic Beta Cells | 100-125 µM | Pre-incubation | Blocked NAADP-mediated Ca²⁺ spiking. | [1][2] | |
| Cell Viability/Proliferation | B16 Melanoma Cells | 10-100 µM | 24, 48, 72 h | Decreased cell viability and proliferation. | [8][9] |
| Human Cardiac Mesenchymal Stromal Cells | 100 µM | 24 and 48 h | Reduced FBS-induced cell proliferation. | [7] | |
| Metastatic Colorectal Cancer Cells | 100 µM | Not specified | Reduced cell proliferation. | [10] | |
| Murine Naïve CD4+ T cells | up to 50 µM | 72 h | No significant impairment of cell viability without TCR stimulation. | [6] | |
| Autophagy | Rat Astrocytes | 1 µM | 30 min (pre-incubation) | Inhibited glutamate-induced autophagy. | [11] |
| HeLa Cells | Not specified | Not specified | Decreased the accumulation of autophagosomes. | [12] | |
| Cytokine Production | Murine Memory CD4+ T cells | 50-100 µM | 1 h (pre-incubation) | Suppressed IL-2, IFN-γ, and IL-10 production. | [5] |
Experimental Protocols
Protocol 1: Inhibition of NAADP-Mediated Calcium Signaling
This protocol describes how to use this compound to assess the contribution of NAADP-sensitive calcium stores to agonist-induced calcium transients using fluorescent calcium indicators.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate imaging buffer
-
This compound (stock solution in DMSO)
-
Agonist of interest (to induce calcium release)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading solution containing 2-5 µM of the calcium indicator (e.g., Fura-2 AM) and 0.02% Pluronic F-127 in HBS. b. Remove the culture medium from the cells and wash once with HBS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
This compound Incubation: a. Wash the cells twice with HBS to remove excess dye. b. Add HBS containing the desired concentration of this compound (e.g., 10-100 µM) or vehicle (DMSO) to the cells. c. Incubate for 30-60 minutes at 37°C.[6][7]
-
Calcium Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence signal for 1-2 minutes. c. Add the agonist of interest to stimulate calcium release and continue recording the fluorescence changes for several minutes.
-
Data Analysis: a. Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. b. Compare the amplitude and kinetics of the calcium transients in this compound-treated cells versus vehicle-treated control cells. A significant reduction in the calcium signal in the presence of this compound indicates the involvement of NAADP-sensitive stores.
Caption: Workflow for Calcium Imaging using this compound.
Protocol 2: Cell Viability/Proliferation Assay
This protocol outlines the use of this compound in conjunction with a standard MTT or similar colorimetric assay to determine its effect on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT reagent (or other viability assay reagent like XTT, WST-1)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[8][9]
-
MTT Assay: a. At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all other readings. b. Express the results as a percentage of the vehicle-treated control cells. c. Plot the cell viability against the concentration of this compound to determine the IC₅₀ value.
Caption: this compound inhibits NAADP-mediated Ca2+ release.
Protocol 3: Analysis of Autophagy
This protocol describes how to use this compound to investigate the role of NAADP signaling in autophagy, typically by monitoring the levels of the autophagy marker LC3-II by Western blotting.
Materials:
-
Cells of interest cultured in 6-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Autophagy inducer (e.g., glutamate, starvation medium) or inhibitor (e.g., bafilomycin A1)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies (anti-LC3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes) before adding an autophagy inducer.[11] c. To monitor autophagic flux, a parallel set of wells can be co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 2-4 hours of the experiment.
-
Cell Lysis: a. At the end of the treatment period, wash the cells with ice-cold PBS. b. Lyse the cells in 100-200 µL of ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (GAPDH or β-actin) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for LC3-II and the loading control using densitometry software. b. Calculate the ratio of LC3-II to the loading control. An increase in this ratio is indicative of an accumulation of autophagosomes. c. Comparing the LC3-II levels in the presence and absence of lysosomal inhibitors allows for the assessment of autophagic flux. A blockage of flux by this compound would result in a smaller increase in LC3-II upon co-treatment with bafilomycin A1 compared to the control.
Concluding Remarks
This compound is an indispensable pharmacological tool for elucidating the nuanced roles of NAADP-mediated calcium signaling in cell physiology and pathology. The protocols and data provided herein serve as a comprehensive starting point for researchers aiming to incorporate this antagonist into their experimental designs. As with any pharmacological inhibitor, it is crucial to perform appropriate vehicle controls and dose-response experiments to ensure the specificity and relevance of the observed effects in the chosen cell system.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Regulates Autophagy in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Optimal Concentration of Ned-19 for T-Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ned-19 is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway. NAADP is a critical second messenger that mobilizes intracellular calcium (Ca2+), playing a pivotal role in T-cell activation, proliferation, differentiation, and cytokine release. By inhibiting NAADP-mediated Ca2+ signaling, this compound serves as an invaluable tool for dissecting the intricate mechanisms governing T-cell function and for exploring potential therapeutic interventions in immune-related disorders. These application notes provide comprehensive protocols and summarize key quantitative data to guide researchers in determining the optimal concentration of this compound for their specific T-cell studies.
Mechanism of Action
T-cell activation, initiated by T-cell receptor (TCR) stimulation, triggers the production of several second messengers, including NAADP. NAADP binds to its receptors, believed to be two-pore channels (TPCs) located on acidic organelles like lysosomes, leading to the release of Ca2+ into the cytoplasm. This initial Ca2+ release can then be amplified by calcium-induced calcium release (CICR) from other stores, such as the endoplasmic reticulum (ER), through inositol 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs). The sustained increase in intracellular Ca2+ activates downstream signaling pathways, including the calcineurin-NFAT pathway, which is crucial for T-cell effector functions. This compound acts as a non-competitive antagonist of the NAADP receptor, thereby inhibiting the initial Ca2+ release and subsequent T-cell responses.
Figure 1: Simplified signaling pathway of this compound action in T-cells.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the T-cell subset and the specific biological process being investigated. The following tables summarize quantitative data from published studies to provide a starting point for experimental design.
Table 1: Effect of this compound on Naïve CD4+ T-Cell Proliferation
| This compound Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| 10 | ~25% | [1][2] |
| 25 | ~50% | [1][2] |
| 50 | ~75% | [1][2] |
| 100 | >90% | [1][2] |
Table 2: Effect of this compound on Memory CD4+ T-Cell Functions
| This compound Concentration (µM) | Effect on Ca2+ Flux | Effect on Proliferation | Effect on Cytokine Production (IFN-γ, IL-10) | Reference |
| 50 | Stimulatory | Significant Inhibition | Significant Inhibition | [3][4] |
| 100 | Stimulatory | Significant Inhibition | Complete Inhibition | [3][4] |
| 200 | Stimulatory | - | - | [3][4] |
| 250 | Inhibitory | - | - | [3][4] |
| 300 | Inhibitory | - | - | [3][4] |
Table 3: Effect of this compound on T-Cell Cytokine Production
| T-Cell Type | This compound Concentration (µM) | Cytokine | % Inhibition | Reference |
| Memory CD4+ | 50 | IL-2 | Partial | [3][4] |
| Memory CD4+ | 100 | IL-2 | Partial | [3][4] |
| Memory CD4+ | 50 | IFN-γ | ~75% | [3][4] |
| Memory CD4+ | 100 | IFN-γ | ~100% | [3][4] |
| Memory CD4+ | 50 | IL-10 | ~80% | [3][4] |
| Memory CD4+ | 100 | IL-10 | ~100% | [3][4] |
Experimental Protocols
The following are detailed protocols for common T-cell assays involving this compound.
Protocol 1: T-Cell Proliferation Assay
This protocol details the measurement of T-cell proliferation using a dye dilution method.
Figure 2: Workflow for T-cell proliferation assay with this compound.
Materials:
-
Isolated primary T-cells (e.g., from murine spleen or human PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
This compound (trans-Ned-19 is often used)
-
DMSO (vehicle control)
-
Plate-bound anti-CD3 antibody (e.g., clone 145-2C11 for mouse, OKT3 for human)
-
Soluble anti-CD28 antibody (e.g., clone 37.51 for mouse, CD28.2 for human)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate naïve or memory T-cells from your source of choice using standard immunomagnetic separation or cell sorting techniques.
-
Dye Labeling: Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add the proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction with complete medium.
-
This compound Treatment: Wash and resuspend the labeled cells in complete RPMI-1640. Seed the cells in a 96-well plate. Prepare serial dilutions of this compound in complete medium and add to the cells for a 1-hour pre-incubation at 37°C.[1][2] Include a DMSO vehicle control (e.g., 0.1%).[4]
-
T-Cell Stimulation: Add the cells to wells pre-coated with anti-CD3 antibody (e.g., 2 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1 µg/mL).[2]
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[1][4]
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The dilution of the proliferation dye in daughter cells is a measure of cell division.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes the measurement of cytokine secretion from T-cells following this compound treatment.
Materials:
-
Isolated primary T-cells
-
Complete RPMI-1640 medium
-
This compound and DMSO
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
96-well culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, IL-10)
Procedure:
-
Cell Plating and Treatment: Isolate T-cells and resuspend in complete medium. Plate 1x10^5 cells/well in a 96-well plate.[3][4] Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.[3][4]
-
Stimulation: Add the cells to wells pre-coated with anti-CD3 antibody (e.g., 2 µg/mL) and containing soluble anti-CD28 antibody (e.g., 1 µg/mL).[3][4]
-
Culture and Supernatant Collection: Culture the cells for 48-96 hours, depending on the cytokine of interest (e.g., 48h for IL-2, 96h for IFN-γ and IL-10).[3][4] After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA on the collected supernatants according to the manufacturer's protocol to quantify the concentration of the secreted cytokine.
Protocol 3: Intracellular Calcium Flux Assay
This protocol outlines the measurement of changes in intracellular Ca2+ concentration in response to TCR stimulation in the presence of this compound.
Materials:
-
Isolated primary T-cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and DMSO
-
Anti-CD3 antibody
-
Fluorometer or flow cytometer capable of kinetic measurements
Procedure:
-
Cell Loading: Resuspend isolated T-cells in loading buffer and add the calcium-sensitive dye. Incubate according to the manufacturer's instructions to allow for dye loading.
-
Washing: Wash the cells to remove excess extracellular dye.
-
This compound Incubation: Resuspend the cells in fresh buffer and incubate with the desired concentration of this compound or DMSO for 1 hour at room temperature.[5]
-
Measurement: Place the cell suspension in the fluorometer or flow cytometer and establish a baseline fluorescence reading.
-
Stimulation: Add anti-CD3 antibody to cross-link the TCR and initiate Ca2+ signaling.[5]
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+ concentration. Analyze the peak and sustained phases of the Ca2+ response.
Concluding Remarks
The optimal concentration of this compound for T-cell studies is context-dependent, varying with the T-cell subset, activation state, and the specific endpoint being measured. For inhibiting the proliferation of naïve T-cells, concentrations between 25-100 µM are effective.[1][2] In contrast, studies on memory T-cells reveal a more complex dose-response, with lower concentrations (50-200 µM) paradoxically stimulating Ca2+ flux while still inhibiting proliferation and cytokine production.[3][4] It is crucial to perform a dose-response analysis for each experimental system to determine the most appropriate concentration of this compound. Furthermore, as concentrations of trans-Ned 19 up to 50 µM have been shown not to significantly impair cell viability in the absence of TCR stimulation, it is important to include appropriate viability controls in all experiments.[1] These guidelines and protocols provide a robust framework for utilizing this compound to investigate the critical role of NAADP-mediated signaling in T-cell biology.
References
- 1. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice [mdpi.com]
Application Notes and Protocols for Ned-19 in the Inhibition of NAADP Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] This signaling pathway is crucial in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Ned-19 is a selective, membrane-permeant, and non-competitive antagonist of NAADP signaling.[5][6] Its ability to specifically block NAADP-mediated Ca²⁺ release makes it an invaluable tool for elucidating the physiological and pathological roles of this pathway and for the potential development of novel therapeutics.[7][8]
These application notes provide a comprehensive overview of the this compound protocol, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
Quantitative Efficacy of this compound
The inhibitory effects of this compound have been quantified across various experimental systems. The following tables summarize key data for easy comparison.
| Parameter | Value | Cell System/Assay | Reference |
| IC₅₀ (NAADP-mediated Ca²⁺ signaling) | 65 nM | Sea urchin egg homogenate | [5] |
| IC₅₀ (Glucose-induced Ca²⁺ increase) | 3 µM | Mouse pancreatic islets | [7] |
| IC₅₀ (cis-Ned-19, Ca²⁺ release) | 800 nM | Not specified | [9] |
| IC₅₀ (cis-Ned-19, [³²P]NAADP binding) | 15 µM | Not specified | [9] |
| IC₅₀ (this compound, [³²P]NAADP binding) | 4 µM | Sea urchin egg homogenate | [8] |
| IC₅₀ (Ned-20, [³²P]NAADP binding) | 1.2 µM | Sea urchin egg homogenate | [8] |
| Table 1: Inhibitory Concentrations (IC₅₀) of this compound and its Analogs. |
| Application | Concentration Range | Treatment Duration | Effect | Reference |
| Cell Proliferation (inhibition) | 25-100 µM | 24-72 hours | Reduced cell number, S phase arrest, G0/G1 phase increase. | [5] |
| Apoptosis (induction) | 25-100 µM | 24-72 hours | Time-dependent increase in apoptosis. | [5] |
| Cell Migration (inhibition) | 25-100 µM | 24-72 hours | Reduced N-cadherin, increased E-cadherin expression. | [5] |
| Tumor Growth (in vivo inhibition) | 5 mg/kg (i.p.) | Every second day for 4 weeks | Severely impaired tumor growth. | [5] |
| TCR-mediated Ca²⁺ flux (inhibition) | 250-300 µM | Not specified | Inhibition in memory CD4⁺ T cells. | [10] |
| Glutamate-induced Ca²⁺ increase (reduction) | 50 µM | 5 minutes pre-incubation | Reduced Ca²⁺ increase in hippocampal neurons. | [11] |
| Table 2: Effective Concentrations and Biological Effects of this compound. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
NAADP Signaling Pathway
Caption: NAADP signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Inhibition of NAADP-Mediated Ca²⁺ Release
Caption: A typical experimental workflow for studying this compound inhibition.
Experimental Protocols
Protocol 1: Inhibition of NAADP-Induced Ca²⁺ Release in Sea Urchin Egg Homogenate
This protocol describes a classic in vitro assay to directly measure the effect of this compound on NAADP-mediated Ca²⁺ release.
Materials:
-
Sea urchin eggs
-
Intracellular-like buffer (e.g., 250 mM K-gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, 1 mM MgCl₂, pH 7.2)
-
Ca²⁺ indicator dye (e.g., Fluo-4, pentapotassium salt)
-
ATP
-
Creatine phosphate and creatine kinase
-
NAADP stock solution
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Fluorometer or plate reader capable of kinetic fluorescence measurements
Procedure:
-
Preparation of Sea Urchin Egg Homogenate:
-
Calcium Uptake:
-
Dilute the egg homogenate in the intracellular-like buffer containing the Ca²⁺ indicator dye (e.g., 1 µM Fluo-4).
-
Add ATP (e.g., 1 mM), creatine phosphate (e.g., 20 mM), and creatine kinase (e.g., 20 units/mL) to facilitate Ca²⁺ uptake into intracellular stores.
-
Allow the homogenate to incubate at room temperature for approximately 30-60 minutes, or until the fluorescence signal stabilizes, indicating that the Ca²⁺ stores are loaded.
-
-
Inhibition with this compound:
-
Aliquot the homogenate into fluorometer cuvettes or a microplate.
-
Add this compound to the desired final concentration (e.g., 10 nM - 1 µM) to the experimental samples.
-
Add an equivalent volume of DMSO to the control samples.
-
Pre-incubate for 5-10 minutes.
-
-
NAADP-Induced Ca²⁺ Release:
-
Place the cuvette or plate in the fluorometer and begin recording the baseline fluorescence.
-
Add a submaximal concentration of NAADP (e.g., 50 nM) to both the this compound treated and control samples.
-
Continue recording the fluorescence to measure the Ca²⁺ release, observed as an increase in fluorescence.
-
-
Data Analysis:
-
Quantify the peak fluorescence increase in response to NAADP for both control and this compound treated samples.
-
Calculate the percentage of inhibition by this compound compared to the control.
-
Protocol 2: Assessing the Effect of this compound on Cell Proliferation
This protocol outlines a method to determine the impact of this compound on the proliferation of cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Cell proliferation assay reagent (e.g., [³H]-thymidine, CellTrace™ Violet dye, or a colorimetric assay like MTT or WST-1)
-
Appropriate instrumentation (scintillation counter, flow cytometer, or plate reader)
Procedure:
-
Cell Seeding:
-
Plate the cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Proliferation Assay:
-
For [³H]-thymidine incorporation: Add [³H]-thymidine to each well and incubate for a further 4-18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
For CellTrace™ Violet dye: At the beginning of the experiment, label the cells with the dye according to the manufacturer's protocol before seeding. After the treatment period, harvest the cells and analyze the dilution of the dye by flow cytometry.
-
For colorimetric assays: Add the reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of proliferation.
-
Plot the percentage of proliferation against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
Protocol 3: In Vivo Inhibition of Tumor Growth with this compound
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., xenograft or syngeneic models)
-
This compound
-
Vehicle solution (e.g., DMSO and saline)
-
Calipers for tumor measurement
-
Appropriate animal handling and monitoring equipment
Procedure:
-
Tumor Implantation and Growth:
-
Implant tumor cells into the mice and allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound solution for injection. A reported effective dose is 5 mg/kg.[5]
-
Administer this compound via intraperitoneal (i.p.) injection. The dosing schedule can be, for example, every other day.
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Monitoring:
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Endpoint:
-
Continue the treatment for a predetermined period (e.g., 4 weeks) or until the tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the average tumor volume over time for both the treatment and control groups.
-
Compare the final tumor weights between the groups.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a powerful and selective tool for investigating the complex roles of NAADP signaling in cellular function. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies, from basic in vitro characterization to in vivo preclinical models. Careful experimental design and adherence to these guidelines will facilitate a deeper understanding of the NAADP signaling pathway and its potential as a therapeutic target.
References
- 1. The endo-lysosomal system as an NAADP-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release. — Oxford Cardiovascular Science [cardioscience.ox.ac.uk]
- 11. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 12. Preparation and use of sea urchin egg homogenates for studying NAADP-mediated Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lysosomal Function Using Ned-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ned-19, a selective antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), to investigate the intricate roles of lysosomal calcium signaling in various cellular processes.
Introduction to this compound
This compound is a potent, cell-permeable, non-competitive antagonist of NAADP-mediated calcium (Ca²⁺) release.[1] It specifically targets the two-pore channels (TPCs) located on the membrane of lysosomes and other acidic organelles, thereby inhibiting the release of Ca²⁺ from these stores.[1][2] This targeted action makes this compound an invaluable tool for dissecting the physiological and pathological functions of lysosomal Ca²⁺ signaling in processes such as autophagy, phagocytosis, endolysosomal trafficking, and cellular metabolism.
Mechanism of Action
NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic stores, primarily lysosomes.[3][4] This process is mediated by the activation of TPCs. This compound acts by binding to a site on the TPC complex that is distinct from the NAADP binding site, thereby non-competitively inhibiting channel opening and subsequent Ca²⁺ efflux. This blockade allows for the specific investigation of cellular events downstream of NAADP-mediated lysosomal Ca²⁺ release.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.
Table 1: this compound Working Concentrations and Incubation Times
| Cell Type/System | This compound Concentration | Incubation Time | Application | Reference |
| Astrocytes | 1 µM | 30 min | Inhibition of glutamate-induced Ca²⁺ release and autophagy | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | 10 µM | Not specified | Inhibition of phagocytosis | [6] |
| MGE-derived interneurons | 25 µM and 100 µM | 24 hours | Study of chronic inhibition of lysosomal Ca²⁺ signaling | [7] |
| Memory CD4⁺ T cells | 1 µM to 300 µM | 1 hour | Inhibition of TCR-mediated Ca²⁺ flux | [8] |
| HL-60 cells | 10 µM | 6 hours | Study of lysosomal morphology |
Table 2: Reported Effects of this compound on Lysosomal Function
| Parameter | Effect of this compound | Cell Type/System | Notes | Reference |
| Lysosomal Ca²⁺ Release | Inhibition | Various | Blocks NAADP- and agonist-induced Ca²⁺ signals. | [3][5][6] |
| Autophagy | Inhibition of flux | Astrocytes | Prevents glutamate-induced autophagy. | [5] |
| Phagocytosis | Reduction | BMDMs | Inhibits internalization of opsonized beads. | [6] |
| Lysosomal pH | Alkalinization (in some contexts) | Not specified | May occur due to effects on ion homeostasis. | [4] |
| Lysosomal Morphology | Accumulation of lysosomal membrane | Neurons | Chronic incubation leads to an increase in lysosomal area. | [7] |
Signaling Pathways and Experimental Workflows
NAADP Signaling Pathway
The following diagram illustrates the signaling cascade involving NAADP, TPCs, and lysosomal Ca²⁺ release, and the inhibitory action of this compound.
General Experimental Workflow
This diagram outlines a typical workflow for investigating the role of lysosomal Ca²⁺ signaling using this compound.
Experimental Protocols
Protocol 1: Measuring Lysosomal Calcium Release
This protocol describes how to measure changes in cytosolic Ca²⁺ originating from lysosomes using a fluorescent Ca²⁺ indicator and this compound.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM (calcium indicators)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound (stock solution in DMSO)
-
Agonist of interest (e.g., NAADP-AM, glutamate)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
This compound Pre-incubation:
-
Imaging:
-
Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Add the agonist of interest to stimulate lysosomal Ca²⁺ release.
-
Continue recording the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time in individual cells.
-
For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
-
Quantify the peak amplitude of the Ca²⁺ response.
-
Compare the Ca²⁺ response in control, agonist-treated, and this compound + agonist-treated cells.
-
Protocol 2: Assessing Lysosomal pH
This protocol uses a ratiometric pH-sensitive dye to measure changes in lysosomal pH following treatment with this compound.
Materials:
-
Cells of interest
-
LysoSensor Yellow/Blue DND-160 or FITC-dextran
-
Live-cell imaging medium
-
This compound
-
Nigericin and Monensin (for calibration)
-
A series of buffers with known pH values (e.g., pH 4.0 to 6.5)
-
Fluorescence microscope with appropriate filter sets or a plate reader
Procedure:
-
Dye Loading:
-
For LysoSensor Yellow/Blue: Incubate cells with 1 µM LysoSensor Yellow/Blue in pre-warmed medium for 5-10 minutes at 37°C.
-
For FITC-dextran: Incubate cells with 1 mg/mL FITC-dextran for 4-16 hours to allow for endocytosis and accumulation in lysosomes. Follow with a chase period in dye-free medium for at least 1 hour.
-
-
Treatment: Wash the cells and incubate with this compound at the desired concentration for the appropriate duration.
-
Imaging:
-
For LysoSensor Yellow/Blue, excite at ~340 nm and ~380 nm and measure the emission ratio at ~440 nm and ~540 nm.
-
For FITC-dextran, measure the ratio of fluorescence intensity at two emission wavelengths (e.g., 520 nm and the isosbestic point).[9]
-
-
Calibration:
-
At the end of the experiment, incubate the cells in high K⁺ buffer containing 10 µM nigericin and 10 µM monensin at various known pH values to generate a standard curve of fluorescence ratio versus pH.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each condition.
-
Convert the fluorescence ratios to pH values using the calibration curve.
-
Compare the lysosomal pH in control versus this compound-treated cells.
-
Protocol 3: Evaluating Autophagic Flux
This protocol uses the tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) to monitor autophagic flux, which can be modulated by lysosomal function.
Materials:
-
Cells stably expressing mRFP-GFP-LC3
-
This compound
-
Autophagy inducers (e.g., starvation medium, rapamycin)
-
Lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) as controls
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate mRFP-GFP-LC3 expressing cells.
-
Treat cells with this compound, an autophagy inducer, or a combination. Include a positive control for autophagy inhibition (bafilomycin A1).
-
-
Imaging:
-
Fix the cells or perform live-cell imaging.
-
Acquire images in both the green (GFP) and red (mRFP) channels.
-
-
Data Analysis:
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP).
-
Autolysosomes will appear as red-only puncta, as the acidic environment of the lysosome quenches the GFP signal.
-
Quantify the number of yellow and red puncta per cell.
-
An increase in yellow puncta with this compound treatment may suggest a blockage in the fusion of autophagosomes with lysosomes or impaired lysosomal degradation. A decrease in red puncta indicates reduced autophagic flux.
-
Protocol 4: Phagocytosis Assay
This protocol assesses the role of lysosomal Ca²⁺ signaling in phagocytosis using fluorescently labeled particles.
Materials:
-
Phagocytic cells (e.g., macrophages)
-
Fluorescently labeled particles (e.g., zymosan, beads, or bacteria)
-
This compound
-
Trypan blue (to quench extracellular fluorescence)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Plate phagocytic cells and allow them to adhere.
-
Pre-treatment: Incubate the cells with this compound (e.g., 10 µM) or vehicle control for 30-60 minutes.[6]
-
Phagocytosis:
-
Add the fluorescently labeled particles to the cells at a specific particle-to-cell ratio.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
-
Quenching and Washing:
-
Wash the cells with cold PBS to remove non-internalized particles.
-
Add trypan blue to quench the fluorescence of any remaining extracellular particles.
-
-
Quantification:
-
By Flow Cytometry: Harvest the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.
-
By Microscopy: Acquire images and quantify the number of internalized particles per cell.
-
-
Data Analysis: Compare the phagocytic activity between control and this compound-treated cells. A decrease in fluorescence in the this compound group indicates that lysosomal Ca²⁺ signaling is involved in phagocytosis.[6]
Conclusion
This compound is a critical pharmacological tool for elucidating the diverse functions of NAADP-mediated lysosomal Ca²⁺ signaling. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental roles of lysosomes in cellular health and disease. Careful optimization of concentrations and incubation times for specific cell types and experimental systems is recommended for robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-pore channels at the intersection of endolysosomal membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endo-lysosomal system as an NAADP-sensitive acidic Ca2+ store: Role for the two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NAADP‐regulated two‐pore channels drive phagocytosis through endo‐lysosomal Ca2+ nanodomains, calcineurin and dynamin | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Ned-19 in Pancreatic Beta Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ned-19 is a potent, cell-permeant antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, a key player in intracellular calcium signaling. In pancreatic beta cells, NAADP-mediated calcium release from acidic organelles, such as lysosomes, is crucial for the regulation of insulin secretion in response to glucose and other secretagogues. As a selective inhibitor of this pathway, this compound serves as an invaluable tool for elucidating the intricate mechanisms of beta cell function and dysfunction. These application notes provide a comprehensive overview of the use of this compound in pancreatic beta cell research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.
Mechanism of Action
This compound acts as a non-competitive antagonist of the NAADP receptor, which is believed to be the two-pore channel (TPC) family of ion channels located on the membranes of acidic organelles like lysosomes. By blocking NAADP binding to TPCs, this compound prevents the release of Ca²⁺ from these intracellular stores. This, in turn, inhibits the subsequent amplification of the calcium signal, which is critical for triggering insulin granule exocytosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters in pancreatic beta cells.
| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |
| Ca²⁺ Signaling | Mouse pancreatic islets | 10 mM Glucose | 3 µM | IC₅₀ for inhibition of glucose-induced Ca²⁺ signal | [1] |
| Mouse pancreatic beta cells | 100 nM NAADP | 100 µM | Inhibition of NAADP-induced Ca²⁺ increases | [1] | |
| Insulin Secretion | Mouse pancreatic islets | 15 mM Glucose | 100 µM | Inhibition of glucose-stimulated insulin secretion | [2] |
| Cell Viability/Apoptosis | N/A | N/A | N/A | No direct quantitative data on this compound's effect on beta cell viability or apoptosis was found in the searched literature. However, one study showed that this compound (described as a highly selective NAADP antagonist) reversed the potentiation of apoptosis caused by a membrane-permeable NAADP analog in another cell type. | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in pancreatic beta cell research are provided below.
Calcium Imaging in Pancreatic Islets
Objective: To measure the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in response to glucose stimulation.
Materials:
-
Isolated pancreatic islets
-
Collagenase P
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Glucose stock solution
-
Inverted fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by purification on a Ficoll density gradient.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Dye Loading:
-
Prepare a loading solution containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in KRB buffer.
-
Incubate the islets in the loading solution for 30-45 minutes at 37°C.
-
Wash the islets twice with KRB buffer to remove excess dye.
-
-
This compound Pre-incubation: Pre-incubate the Fura-2-loaded islets with the desired concentration of this compound (or vehicle control) in low glucose (e.g., 3 mM) KRB buffer for 30 minutes at 37°C.[1]
-
Imaging:
-
Transfer the islets to a perfusion chamber on the microscope stage, maintained at 37°C.
-
Perfuse the islets with low glucose KRB buffer containing this compound (or vehicle).
-
Excite Fura-2 alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
After establishing a stable baseline, switch the perfusion to high glucose (e.g., 15 mM) KRB buffer containing the same concentration of this compound.
-
Record the changes in the 340/380 nm fluorescence ratio, which reflects the intracellular Ca²⁺ concentration.
-
-
Data Analysis: Calculate the change in the Fura-2 ratio over time to determine the effect of this compound on the glucose-stimulated calcium response.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
Acid-ethanol solution (1.5% HCl in 70% ethanol)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate and culture pancreatic islets as described in the calcium imaging protocol.
-
Pre-incubation:
-
Hand-pick batches of size-matched islets (e.g., 5-10 islets per replicate) and place them in a 24-well plate.
-
Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to allow them to equilibrate.
-
-
This compound Treatment:
-
Replace the pre-incubation buffer with fresh low glucose KRB buffer containing either vehicle (DMSO) or different concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Basal Insulin Secretion:
-
Collect the supernatant to measure basal insulin secretion.
-
Wash the islets with KRB buffer.
-
-
Stimulated Insulin Secretion:
-
Add high glucose KRB buffer containing the same concentrations of this compound or vehicle to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Collect the supernatant for the measurement of stimulated insulin secretion.
-
Lyse the islets in each well with acid-ethanol to extract the total insulin content.
-
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants and the islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the secreted insulin as a percentage of the total insulin content for each replicate. Compare the glucose-stimulated insulin secretion in the presence and absence of this compound.
Cell Viability/Apoptosis Assay
Objective: To assess the effect of this compound on pancreatic beta cell viability and apoptosis.
Materials:
-
Pancreatic beta cell line (e.g., INS-1E, MIN6) or dispersed islet cells
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent (e.g., cytokines, streptozotocin) (optional)
-
For Viability (MTT Assay):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
-
For Apoptosis (TUNEL Assay):
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and FITC-dUTP)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
Procedure (TUNEL Assay):
-
Cell Culture and Treatment:
-
Seed dispersed islet cells or a beta cell line onto coverslips in a culture plate.
-
Treat the cells with different concentrations of this compound, with or without an apoptosis-inducing agent, for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash the cells with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of DAPI-stained nuclei in multiple fields of view for each condition.
-
Calculate the percentage of apoptotic cells for each treatment group.
-
Mandatory Visualizations
References
Application Notes: Ned-19 for the Study of Parasite Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of critical processes in parasitic organisms, including motility, host cell invasion, differentiation, and egress. One key pathway for intracellular Ca²⁺ mobilization is mediated by nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP triggers Ca²⁺ release from acidic organelles, such as lysosomes or lysosome-like vacuoles, by gating two-pore channels (TPCs).
Ned-19 is a potent and selective cell-permeant antagonist of the NAADP signaling pathway.[1] It acts by inhibiting NAADP-induced Ca²⁺ release, making it an invaluable pharmacological tool for dissecting the specific role of this signaling cascade in parasite physiology.[2][3] By observing the effects of this compound, researchers can elucidate the contribution of NAADP-mediated signaling distinct from other Ca²⁺ release mechanisms, such as those involving IP₃ or cADPR. Studies have successfully used this compound to demonstrate the importance of the NAADP pathway in the life cycle of parasites like Plasmodium falciparum, the causative agent of malaria.[3][4]
Core Applications
-
Pathway Elucidation: Investigating the role of NAADP-dependent Ca²⁺ signaling in specific physiological processes of parasites, such as host cell invasion, asexual development, and stress responses.
-
Target Validation: Assessing the NAADP signaling pathway as a potential therapeutic target for novel anti-parasitic drugs. The inhibition of parasite growth by this compound points to the pathway's essentiality.[3][4]
-
Functional Analysis: Probing the function of putative NAADP receptors, such as TPCs, in parasite Ca²⁺ homeostasis.
-
Mechanism of Action Studies: Differentiating between various Ca²⁺ signaling pathways by specifically blocking the NAADP-mediated component.
Data Presentation: Quantitative Analysis of this compound Effects
Summarizing experimental data in a structured format is crucial for comparison and reproducibility. The following table provides examples of parameters and results from studies on Plasmodium falciparum.
Table 1: Summary of Experimental Parameters and Results for this compound Inhibition in P. falciparum
| Parameter | Value / Observation | Source Citation |
| Organism | Plasmodium falciparum (3D7 clone) | [3] |
| This compound Concentration | 62.5 µM - 125 µM | [3] |
| Inactive Analogue Control | Ned-20 (does not inhibit NAADP-mediated Ca²⁺ release) | [3][5] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | [3] |
| Incubation Time | 6 hours to 48 hours, depending on the assay | [3] |
| Effect on Parasitemia | 100 µM this compound caused a fivefold reduction after 48h | [3] |
| Affected Life Cycle Stages | Inhibition of transition from early to late trophozoite and development to schizont | [3][4][6] |
| Effect on Ca²⁺ Oscillations | Significantly smaller spontaneous Ca²⁺ oscillations in ring and trophozoite stages | [3][4] |
| Quantitative Ca²⁺ Data | Untreated Trophozoites: Avg. peak height (R/Rmin-1) = 0.0267 | [3] |
| This compound Treated Trophozoites: Avg. peak height (R/Rmin-1) = 0.02177 | [3] | |
| Ca²⁺ Indicator Dye | Fura-2-AM (ratiometric) | [3] |
Experimental Protocols
Protocol: Measuring the Effect of this compound on Spontaneous Ca²⁺ Oscillations in P. falciparum
This protocol is adapted from methods used to study the effect of this compound on intracellular Ca²⁺ levels in asexual blood stages of P. falciparum.[3]
1. Materials and Reagents
-
This compound: (e.g., from Tocris Bioscience). Prepare a 100 mM stock solution in sterile DMSO. Store at -20°C.[3]
-
Vehicle Control: Sterile DMSO.
-
P. falciparum Culture: Tightly synchronized culture at the desired stage (e.g., early rings or trophozoites) with 5-10% parasitemia.
-
Calcium Indicator: Fura-2-AM.
-
Imaging Buffer: BSA+ medium or appropriate physiological saline.
-
Microscope: Inverted fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation) and a perfusion system.
-
Imaging Dishes: 30 mm glass-bottomed dishes coated with poly-L-lysine.
2. Preparation
-
Dish Coating: Coat glass-bottomed dishes with poly-L-lysine to facilitate cell adhesion.
-
Parasite Synchronization: Ensure a tightly synchronized parasite culture to isolate the developmental stage of interest.
-
Reagent Preparation: Thaw this compound and Fura-2-AM stock solutions. Prepare working solutions in imaging buffer just before use.
3. Experimental Procedure
-
Harvest Parasites: Harvest infected red blood cells (iRBCs) from the culture and wash them with imaging buffer.
-
Dye Loading:
-
Load the iRBCs with the ratiometric Ca²⁺ indicator Fura-2-AM according to the manufacturer's protocol or established lab procedures.[3]
-
-
Cell Adhesion:
-
Plate the Fura-2-AM loaded iRBCs onto the poly-L-lysine coated dishes.
-
Incubate in a controlled atmosphere (e.g., 2% O₂, 5% CO₂, 93% N₂) for approximately 45 minutes to allow cells to adhere.[3]
-
-
Pre-incubation with this compound:
-
Gently wash the dish to remove unbound cells.
-
Add imaging buffer containing the final desired concentration of this compound (e.g., 100 µM) or an equivalent concentration of DMSO for the control group.
-
Incubate for at least 45 minutes prior to imaging. This ensures the compound has permeated the cells.[3]
-
-
Calcium Imaging:
-
Mount the dish on the microscope stage.
-
Acquire baseline ratiometric fluorescence images (e.g., one ratio image every 5-10 seconds) from individual, healthy-looking parasites.
-
Record spontaneous Ca²⁺ oscillations for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each parasite, calculate the fluorescence ratio (F340/F380) over time.
-
Normalize the data to the minimum value for each measurement to determine the average peak heights of the oscillations.[3]
-
Compare the average peak heights and frequency of oscillations between the this compound treated and DMSO control groups using appropriate statistical tests (e.g., Student's t-test).[3]
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Live-Cell Imaging with Ned-19
Introduction
Ned-19 is a potent, selective, and cell-permeant non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1] NAADP is a powerful intracellular second messenger that mobilizes Ca²⁺ from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[2][3][4][5] By inhibiting this pathway, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathological roles of NAADP signaling in living cells. Its applications span diverse research areas, including T-cell activation, cancer progression, and neuronal signaling.[1][6]
Mechanism of Action
This compound specifically blocks Ca²⁺ release triggered by NAADP without affecting other major Ca²⁺ release channels, such as those mediated by inositol 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR).[2][3] It is believed to act on the TPC-containing NAADP receptor complex on the membrane of acidic Ca²⁺ stores.[2][3] This targeted inhibition allows researchers to dissect the specific contribution of the NAADP/TPC pathway to global intracellular Ca²⁺ dynamics and downstream cellular processes.
Key Considerations for Live-Cell Imaging
-
Effective Concentration: The optimal concentration of this compound varies significantly depending on the cell type and the specific biological process being investigated. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired inhibitory effect without causing off-target effects or cytotoxicity.
-
Toxicity: While generally well-tolerated at effective concentrations, high concentrations or prolonged incubation times can impact cell viability. For instance, concentrations up to 50 µM were shown to be non-toxic for CD4⁺ T cells over 72 hours without TCR stimulation.[6] It is recommended to perform cell viability assays (e.g., Trypan Blue, Propidium Iodide, or commercial kits) in parallel with imaging experiments.
-
Intrinsic Fluorescence: this compound possesses intrinsic fluorescence, with excitation and emission maxima around 368 nm and 425 nm, respectively.[7] This property can be leveraged to visualize its subcellular localization.[7] However, it presents a potential for spectral overlap if using other UV-excitable dyes (e.g., Fura-2, Indo-1). Careful selection of fluorescent probes and filter sets is necessary to avoid crosstalk.
-
Controls: The inactive analogue, Ned-20, can be used as a negative control. Ned-20 binds to the NAADP receptor but does not inhibit NAADP-mediated Ca²⁺ release, making it suitable for confirming the specificity of the observed effects.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound usage as reported in the literature.
| Parameter | Value | Cell Type / System | Reference |
| IC₅₀ (Inhibition of NAADP-mediated Ca²⁺ signaling) | 65 nM | Not specified | [1] |
| IC₅₀ (Inhibition of [³²P]NAADP binding) | 4 µM | Sea urchin egg homogenate | [8] |
| Effective Concentration (Inhibition of Ca²⁺ flux) | 100 µM | Naïve CD4⁺ T cells (complete inhibition) | [2] |
| Effective Concentration (Blockade of Ca²⁺ spiking) | 125 µM | Mouse pancreatic beta cells | [3] |
| Effective Concentration (Inhibition of proliferation) | 25-100 µM | Melanoma cells | [1] |
| Effective Concentration (Inhibition of TPC activity) | 100 µM | Cardiac Mesenchymal Stromal Cells | [5] |
| Incubation Time (Inhibition of Ca²⁺ signaling) | 30 minutes | Naïve CD4⁺ T cells | [6] |
| Incubation Time (Cell proliferation/apoptosis assays) | 24-72 hours | Melanoma cells | [1] |
Signaling Pathway and Experimental Workflow
NAADP Signaling Pathway and this compound Inhibition
The diagram below illustrates the NAADP-mediated Ca²⁺ release pathway and the inhibitory action of this compound. An external stimulus triggers the production of NAADP, which then binds to and opens TPCs on lysosomal membranes, releasing Ca²⁺ into the cytosol and initiating downstream cellular responses. This compound acts as an antagonist at the TPCs, blocking this release.
General Workflow for a Live-Cell Imaging Experiment
This diagram outlines the typical steps involved in conducting a live-cell imaging experiment to assess the effect of this compound on agonist-induced Ca²⁺ signaling.
Protocols
Protocol 1: Live-Cell Ca²⁺ Imaging Using Fura-2 AM
This protocol is adapted for monitoring intracellular Ca²⁺ dynamics in response to this compound treatment in adherent or suspension cells.[6]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Fura-2 AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127 (optional, for aiding dye loading)
-
Cells of interest
-
Glass-bottom imaging dishes or coverslips
-
Ca²⁺-containing imaging buffer (e.g., HBSS or a specific buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES (pH 7.4), 1 mM NaH₂PO₄, 5 mM glucose)[6]
-
Agonist of interest to stimulate NAADP pathway
-
Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength recording, with environmental control (37°C, 5% CO₂).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.
-
Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. If needed, also prepare a 20% (w/v) Pluronic F-127 stock in DMSO.
-
-
Cell Preparation:
-
Adherent Cells: Seed cells onto glass-bottom dishes or coverslips 1-2 days prior to the experiment to achieve 60-80% confluency.
-
Suspension Cells: Harvest cells by centrifugation on the day of the experiment.
-
-
Loading with Ca²⁺ Indicator:
-
Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in the imaging buffer. To aid solubilization, you can first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in buffer.
-
Remove the culture medium from adherent cells and add the loading solution. For suspension cells, resuspend the cell pellet (e.g., 10⁷ cells/mL) in the loading solution.[6]
-
Incubate for 15-45 minutes at 37°C (or room temperature, depending on the cell type) in the dark.[6]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
Add fresh imaging buffer and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
This compound Treatment:
-
Replace the buffer with fresh imaging buffer containing the desired final concentration of this compound (or vehicle, e.g., 0.1% DMSO, for the control group).
-
Incubate the cells for at least 30 minutes at 37°C prior to imaging.[6]
-
-
Live-Cell Imaging:
-
Transfer the dish/coverslip to the microscope stage, ensuring the environmental chamber is maintained at 37°C.
-
Locate a field of healthy cells and focus.
-
Acquire baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
Add the agonist of interest to the dish while continuously recording.
-
Continue acquiring images for 5-20 minutes to capture the full dynamic range of the Ca²⁺ response. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and recording emission at ~510 nm.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
-
Plot the ratio change over time to visualize the Ca²⁺ transient. Compare the peak amplitude, duration, and frequency of Ca²⁺ signals between this compound treated and control cells.
-
Protocol 2: Cell Viability Assessment Post-Ned-19 Treatment
This protocol is essential to confirm that the observed effects of this compound are due to specific pathway inhibition and not general cytotoxicity.
Materials:
-
This compound
-
Cell culture medium and plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or a simple Trypan Blue solution)
-
Plate reader or hemocytometer/microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium, covering a range of concentrations above and below the intended experimental concentration. Include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Replace the medium in the wells with the this compound containing medium.
-
-
Incubation: Incubate the plate for a duration relevant to your imaging experiments (e.g., 1 hour, 24 hours, or 72 hours).[1]
-
Viability Measurement:
-
Metabolic Assays (e.g., PrestoBlue™): Add the reagent directly to the wells according to the manufacturer's instructions, incubate for the recommended time, and then measure fluorescence or absorbance using a plate reader.
-
Trypan Blue Exclusion: Detach cells from the plate, mix a small sample of the cell suspension with Trypan Blue solution, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. This will help define the non-toxic working concentration range for your specific cell type and experimental duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 6. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Ned-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ned-19 is a potent and selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling pathway. NAADP is a crucial second messenger that mobilizes intracellular Ca²⁺ stores, playing a significant role in various cellular processes, including T-cell activation and proliferation. As an antagonist, this compound serves as a valuable tool for investigating the physiological and pathological roles of NAADP signaling in in vivo models. These application notes provide detailed information and protocols for the in vivo delivery of this compound, with a focus on its use in immunological and inflammatory research.
Table 1: In Vivo Administration of trans-Ned-19 in a Mouse Model
| Parameter | Details | Reference |
| Animal Model | Adult male and female reporter and Fate mice | |
| Drug | trans-Ned-19 | |
| Dosage | 20 mg/kg | |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle | Dimethyl sulfoxide (DMSO) | |
| Frequency | Daily | |
| Duration | 1 week | |
| Observed Toxicity | No substantial effect on weight; no adverse postural or behavioral changes observed. |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol is based on the methodology reported for in vivo studies in mice.
Materials:
-
trans-Ned-19 (Tocris or equivalent)
-
Dimethyl sulfoxide (DMSO), injectable grade (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile insulin syringes with a 25-30 gauge needle
-
Vortex mixer
-
Weighing scale
Protocol:
-
Calculate the required amount of this compound and DMSO:
-
For a 25 g mouse receiving a 20 mg/kg dose, you will need 0.5 mg of this compound.
-
The volume of DMSO will depend on the desired injection volume. For intraperitoneal injections in mice, a volume of 100-200 µL is common. To prepare a stock solution, dissolve a known mass of this compound in a specific volume of DMSO to achieve a desired concentration (e.g., 5 mg/mL).
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh the required amount of trans-Ned-19 and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of injectable-grade DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be required to aid dissolution, but ensure the temperature does not degrade the compound.
-
-
Prepare for Injection:
-
Draw the appropriate volume of the this compound/DMSO solution into a sterile insulin syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Storage:
-
It is recommended to prepare the solution fresh for each set of injections. If short-term storage is necessary, protect the solution from light and store at a controlled room temperature. The stability of this compound in DMSO for extended periods should be validated by the user.
-
Intraperitoneal (IP) Injection Procedure in Mice
This protocol provides a general guideline for IP injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared syringe with this compound/DMSO solution
-
70% ethanol
-
Gauze pads
-
Appropriate mouse restraint device
Protocol:
-
Restrain the mouse:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Locate the injection site:
-
The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and major blood vessels.
-
-
Administer the injection:
-
Wipe the injection site with a 70% ethanol-soaked gauze pad.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the this compound/DMSO solution.
-
-
Post-injection monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
-
Signaling Pathways and Experimental Workflows
NAADP Signaling Pathway in T-Cell Activation
This compound acts by blocking the NAADP signaling pathway, which is a critical initial step in T-cell activation. Upon T-cell receptor (TCR) stimulation, NAADP is produced and binds to its receptor, leading to the release of Ca²⁺ from intracellular stores. This initial Ca²⁺ release acts as a trigger to amplify further Ca²⁺ signaling, which is essential for downstream events like cytokine production and proliferation.
Caption: NAADP signaling pathway in T-cell activation and the inhibitory action of this compound.
Experimental Workflow for In Vivo this compound Study
The following diagram outlines a typical experimental workflow for an in vivo study using this compound to investigate its effects on a disease model.
Caption: General experimental workflow for an in vivo study using this compound.
Concluding Remarks
This compound is a critical tool for elucidating the in vivo functions of NAADP-mediated Ca²⁺ signaling. The protocols and information provided herein offer a comprehensive guide for researchers utilizing this compound in their animal models. Adherence to proper preparation and administration techniques is paramount to ensure the reproducibility and validity of experimental findings. As with any in vivo experiment, careful observation and adherence to ethical guidelines are essential.
Troubleshooting & Optimization
Technical Support Center: Ned-19 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ned-19 in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
This compound in DMSO: Quantitative Data Summary
The solubility of this compound in DMSO can vary between suppliers. It is crucial to consult the manufacturer's product-specific datasheet for the most accurate information. Below is a summary of publicly available data.
| Parameter | Value | Source | Notes |
| Solubility | 125 mg/mL (242.91 mM) | MOLNOVA[1] | Ultrasonic assistance is mentioned. |
| 2 mg/mL | Cayman Chemical[2] | - | |
| Soluble in DMSO | MedKoo Biosciences[3] | No quantitative value is provided. | |
| Storage of Stock Solution | 0 - 4 °C for short term (days to weeks) | MedKoo Biosciences[3] | - |
| -20 °C for long term (months to years) | MedKoo Biosciences[3] | Indicates good long-term stability when stored properly. | |
| Shelf Life | >2 years if stored properly | MedKoo Biosciences[3] | "Properly" refers to the recommended storage conditions. |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol outlines a standard procedure for preparing a this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. Ensure it is a clear, colorless liquid before use.[4]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of DMSO to the this compound powder to achieve the desired stock concentration.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1] Monitor the solution to ensure it does not overheat.
-
Visual Inspection: Visually inspect the solution to ensure the this compound has completely dissolved and no particulates are visible.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.[3]
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise when working with this compound and DMSO.
Frequently Asked Questions:
-
Q1: Why is there a significant discrepancy in the reported solubility of this compound in DMSO from different suppliers?
-
A1: The difference in reported solubility (e.g., 125 mg/mL vs. 2 mg/mL) can be attributed to several factors, including the purity of the this compound, the specific crystalline form (polymorphism), and the methodology used to determine solubility.[1][2] It is always recommended to start with a lower concentration and perform a small-scale solubility test before preparing a large stock solution.
-
-
Q2: What is the recommended storage condition for this compound powder?
-
A2: this compound powder should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[3]
-
-
Q3: How should I store my this compound stock solution in DMSO?
-
Q4: Can I use a different solvent if I have issues with DMSO?
-
A4: While DMSO is the most commonly reported solvent for this compound, some suppliers indicate solubility in DMF and a mixture of DMF:PBS.[2] If you need to avoid DMSO, you may consider these alternatives, but it is crucial to verify their compatibility with your specific experimental setup.
-
Troubleshooting Common Issues:
-
Issue 1: My this compound is not dissolving in DMSO at the desired concentration.
-
Possible Cause 1: The desired concentration exceeds the solubility limit of your specific batch of this compound.
-
Solution 1: Try preparing a more dilute solution. If a higher concentration is necessary, gentle warming (not exceeding 37°C) or sonication may aid dissolution.[1] However, be cautious as heat can potentially degrade the compound.
-
Possible Cause 2: The DMSO may have absorbed moisture, which can affect its solvating properties.
-
Solution 2: Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent water absorption.[4]
-
-
Issue 2: I observe precipitation in my this compound stock solution after storage.
-
Possible Cause 1: The solution was not fully dissolved initially, and the compound has settled out of solution.
-
Solution 1: Ensure complete dissolution before storage. You may need to vortex or sonicate the solution again.
-
Possible Cause 2: The storage temperature fluctuated, causing the compound to precipitate.
-
Solution 2: Ensure your freezer or refrigerator maintains a stable temperature. Avoid repeated freeze-thaw cycles by using aliquots.
-
Possible Cause 3: The compound is degrading over time.
-
Solution 3: If you suspect degradation, it is best to prepare a fresh stock solution. While this compound is reported to be stable for over two years when stored properly, the actual stability can be influenced by various factors.[3]
-
-
Issue 3: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause 1: The this compound has degraded.
-
Solution 1: Prepare a fresh stock solution from powder. If the problem persists, consider obtaining a new batch of the compound.
-
Possible Cause 2: The DMSO itself is affecting the biological system.
-
Solution 2: Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as your this compound treatment. This will help you differentiate between the effects of the compound and the solvent.
-
References
Technical Support Center: Interpreting Unexpected Results with Ned-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Ned-19, a selective antagonist of the NAADP receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, cell-permeant antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2] It inhibits NAADP-mediated Ca²⁺ release from acidic organelles, such as lysosomes, by interacting with the NAADP receptor, which is thought to involve two-pore channels (TPCs).[2][3] It is considered a non-competitive antagonist.[1][2]
Q2: I am not seeing any inhibition of Ca²⁺ signaling with this compound. What could be the reason?
There are several potential reasons for a lack of inhibitory effect. Please refer to the troubleshooting guide below under the section "Issue 1: No observable inhibition of Ca²⁺ signal." Common reasons include insufficient concentration, poor cell permeability in your specific cell type, or the Ca²⁺ signal under investigation not being mediated by the NAADP pathway.
Q3: Can this compound have off-target effects?
While this compound is considered highly selective for the NAADP pathway and does not affect Ca²⁺ release mediated by IP₃ or cADPR, off-target effects can never be completely ruled out, especially at high concentrations.[1][2] It is crucial to include proper controls in your experiments, such as using the inactive analog, Ned-20.[4][5]
Q4: Is this compound fluorescent?
Yes, this compound is a fluorescent molecule.[1][4] This property can be advantageous for visualizing its subcellular localization, which is often in acidic compartments like lysosomes.[4] However, its fluorescence may also interfere with certain imaging experiments. Researchers should be mindful of its spectral properties and choose appropriate fluorescent probes and filter sets to avoid crosstalk.[6]
Troubleshooting Guides
Issue 1: No observable inhibition of Ca²⁺ signal
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal this compound Concentration | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 µM to 100 µM). | The effective concentration of this compound can be cell-type dependent. Some studies have used concentrations up to 100 µM to achieve complete inhibition.[7] |
| Poor Cell Permeability | Increase the pre-incubation time with this compound (e.g., 30-60 minutes). | Sufficient time is required for this compound to permeate the cell membrane and reach its intracellular target.[5] |
| NAADP Pathway Not Involved | Confirm the involvement of the NAADP pathway in your experimental system. Use a known NAADP agonist (e.g., NAADP-AM) to elicit a Ca²⁺ response and test if this compound can block it.[7] | The Ca²⁺ signal you are observing might be mediated by other second messengers like IP₃ or cADPR, which are not targeted by this compound.[1][2] |
| Inactive Compound | Ensure proper storage and handling of the this compound compound. If possible, test the activity of your this compound stock in a well-established model system (e.g., sea urchin egg homogenate). | Improper storage can lead to the degradation of the compound. |
| Use of Inactive Analog | As a negative control, use Ned-20, an inactive analog of this compound. Ned-20 should not inhibit NAADP-mediated Ca²⁺ release.[4][5] | This will help confirm that the expected inhibition is specific to this compound and not due to non-specific effects of the chemical scaffold. |
Issue 2: Paradoxical increase in Ca²⁺ signal at low this compound concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration-Dependent Biphasic Effect | Carefully examine a full dose-response curve. It has been reported that low concentrations of this compound (e.g., 50-200 µM in memory CD4+ T cells) can sometimes stimulate Ca²⁺ release, while higher concentrations are inhibitory.[7] | The exact mechanism for this biphasic effect is not fully understood but may relate to complex regulatory interactions with the NAADP receptor or TPCs.[7] |
| Off-Target Effects at Low Concentrations | Investigate potential off-target effects by examining other signaling pathways that might be activated at the concentrations showing a stimulatory effect. | While selective, this compound could have unknown targets that are affected at specific concentration ranges. |
Issue 3: High background fluorescence or spectral overlap
| Possible Cause | Troubleshooting Step | Rationale |
| Intrinsic Fluorescence of this compound | Image cells treated with this compound alone, without your primary fluorescent indicator, using the same filter sets. | This will determine the contribution of this compound's intrinsic fluorescence to your signal.[6] |
| Spectral Overlap with Calcium Indicator | Choose a calcium indicator with spectral properties that are well-separated from those of this compound. If using a green fluorescent calcium indicator, consider potential bleed-through. | This compound is a fluorescent molecule, and its emission spectrum may overlap with that of your calcium indicator, leading to artifacts.[6] |
| Inappropriate Filter Sets | Use narrow band-pass filters to minimize spectral bleed-through. | This will help to spectrally isolate the fluorescence of your indicator from that of this compound. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC₅₀ for NAADP-mediated Ca²⁺ signaling | 65 nM | Not specified | [8] |
| IC₅₀ for glucose-induced Ca²⁺ signal | 3 µM | Acutely isolated mouse pancreatic islets | [5][9] |
| Effective inhibitory concentration | 100 µM | Naïve CD4+ T cells | [7] |
| Stimulatory concentration range | 50-200 µM | Memory CD4+ T cells | [7] |
| Inhibitory concentration range | 250-300 µM | Memory CD4+ T cells | [7] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound Inhibition
-
Cell Preparation: Plate cells at an appropriate density in a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Load cells with a suitable fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: Prepare a series of this compound dilutions in your experimental buffer. A typical concentration range to test would be from 10 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO). Pre-incubate the cells with the different concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Stimulation: Add a known agonist that induces NAADP-mediated Ca²⁺ release (e.g., NAADP-AM or a relevant physiological agonist for your cell type).
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and normalize it to the response of the vehicle control. Plot the normalized response against the log of the this compound concentration to determine the IC₅₀.
Protocol 2: Control Experiment Using the Inactive Analog Ned-20
-
Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Incubation with this compound and Ned-20: Prepare solutions of this compound and Ned-20 at a concentration known to be effective for this compound (e.g., 100 µM). Also, prepare a vehicle control. Pre-incubate separate sets of cells with this compound, Ned-20, or vehicle for 30-60 minutes.
-
Baseline and Stimulation: Follow steps 4 and 5 from Protocol 1.
-
Data Acquisition and Analysis: Record the change in fluorescence and compare the peak responses. A successful control will show inhibition of the Ca²⁺ signal with this compound but not with Ned-20.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 4. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Optimizing Ned-19 Incubation Time for Maximum Inhibition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of Ned-19 for maximal inhibition of NAADP-mediated signaling pathways. This resource includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, selective, and cell-permeant antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2] It functions by blocking NAADP-induced Ca²⁺ release from acidic intracellular stores, such as lysosomes, through the inhibition of two-pore channels (TPCs).[3] This action prevents the initiation of Ca²⁺ signals that are crucial for various cellular processes.
Q2: What is a typical incubation time for this compound treatment?
A2: The optimal incubation time for this compound is highly dependent on the specific cell type and the biological process being investigated. For acute effects on Ca²⁺ signaling, pre-incubation times of 30 to 60 minutes are commonly used.[3][4] For downstream effects such as gene expression, cytokine production, or cell proliferation, longer incubation times ranging from several hours to days (e.g., 16, 48, 72, or 96 hours) may be necessary.[4]
Q3: How do I determine the optimal this compound incubation time for my experiment?
A3: A time-course experiment is the most effective method to determine the optimal incubation time for your specific experimental conditions. This involves treating your cells with a fixed, effective concentration of this compound and measuring the desired inhibitory effect at various time points. For a detailed methodology, please refer to the "Experimental Protocols" section of this guide.
Q4: What is a suitable concentration range for this compound?
A4: The effective concentration of this compound can vary significantly between cell types and experimental setups. Published studies have reported using concentrations ranging from the nanomolar to the micromolar range.[5] A dose-response experiment is recommended to determine the optimal concentration for your specific application. In some cell types, such as memory CD4+ T cells, this compound has been observed to have a biphasic effect, stimulating Ca²⁺ flux at lower concentrations (50-200 µM) and inhibiting it at higher concentrations (250-300 µM).[6]
Q5: Is this compound toxic to cells?
A5: At high concentrations and with prolonged exposure, this compound may exhibit cytotoxicity. It is crucial to assess cell viability in parallel with your functional assays, especially during time-course and dose-response experiments. In some studies, this compound concentrations up to 50 µM did not significantly impair cell viability in CD4+ T cells over 72 hours without TCR stimulation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | - Suboptimal Incubation Time: The incubation period may be too short for this compound to exert its effect or too long, leading to degradation. - Suboptimal Concentration: The concentration of this compound may be too low to achieve effective inhibition. - Cellular Resistance/Insensitivity: The cell line may have low expression of TPCs or a less prominent NAADP signaling pathway. - Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods. | - Perform a time-course experiment to determine the optimal incubation time. - Conduct a dose-response experiment to identify the most effective concentration. - Verify the expression and role of the NAADP/TPC pathway in your cell line using positive controls or other validation methods. - For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. Prepare fresh stock solutions frequently. |
| High background or off-target effects | - High Concentration: The concentration of this compound may be too high, leading to non-specific effects. - Contamination: The this compound stock solution or cell culture may be contaminated. | - Lower the concentration of this compound. - Ensure proper sterile techniques and use fresh, filtered stock solutions. |
| Inconsistent results between experiments | - Variability in Incubation Time: Inconsistent timing of this compound addition and assay measurement. - Cell Passage Number: Different cell passages may exhibit varied responses. - Inconsistent Cell Density: Variations in cell seeding density can affect cellular responses. | - Standardize all incubation and treatment times meticulously. - Use cells within a consistent and narrow passage number range. - Ensure consistent cell seeding densities across all experiments. |
| Unexpected stimulation of cellular response | - Biphasic Effect of this compound: In some cell types, lower concentrations of this compound may have a stimulatory effect on Ca²⁺ flux.[6] | - Perform a full dose-response curve to characterize the complete concentration-dependent effect of this compound in your specific cell model. |
Data Presentation
Table 1: Representative Incubation Times and Concentrations of this compound in Various Cell Types
| Cell Type | Concentration Range | Incubation Time | Measured Effect | Reference |
| Naïve CD4⁺ T cells | 1-100 µM | 1 hour | Inhibition of TCR-induced Ca²⁺ flux | [4] |
| Memory CD4⁺ T cells | 50-300 µM | 1 hour | Biphasic effect on Ca²⁺ flux | [6] |
| Pancreatic acinar cells | 100 µM | Not specified | Inhibition of CCK-induced Ca²⁺ responses | [7] |
| Human Cardiac Mesenchymal Stromal Cells | 100 µM | 30 minutes | Suppression of NAADP-AM-evoked Ca²⁺ mobilization | [3] |
| Plasmodium falciparum | 100 µM | 48 hours | Inhibition of asexual development | [2][8] |
| Hippocampal neurons | 50 µM | 5 minutes | Reduction of glutamate-induced Ca²⁺ increase | [9] |
| Naïve CD4⁺ T cells | Increasing concentrations | 16 hours | Effect on metabolic upregulation | [10] |
| Naïve CD4⁺ T cells | Increasing concentrations | 96 hours | Effect on T-cell differentiation | [4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time via a Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time of this compound for achieving maximal inhibition of a specific cellular response.
1. Materials:
- This compound stock solution (e.g., in DMSO)
- Cell line of interest
- Complete cell culture medium
- Assay-specific reagents (e.g., calcium indicators, antibodies for Western blotting, proliferation assay reagents)
- Multi-well plates (e.g., 96-well or 6-well)
- Vehicle control (e.g., DMSO)
2. Procedure:
- Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase and will not be over-confluent at the final time point. Allow cells to adhere overnight.
- This compound Preparation: Prepare a working solution of this compound in complete cell culture medium at a concentration known to be effective (determined from a preliminary dose-response experiment or based on literature). Also, prepare a vehicle control with the same final concentration of the solvent.
- Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
- Incubation: Incubate the cells for a range of time points. The selection of time points should be based on the expected kinetics of the biological response being measured.
- For rapid signaling events (e.g., Ca²⁺ flux): 5, 15, 30, 60, 120 minutes.
- For downstream events (e.g., protein expression, proliferation): 4, 8, 16, 24, 48, 72 hours.
- Assay Performance: At each designated time point, perform the specific assay to measure the desired outcome (e.g., measure intracellular Ca²⁺ levels, lyse cells for Western blot analysis of a downstream target, or perform a cell viability assay).
- Data Analysis: Plot the measured response (e.g., % inhibition) against the incubation time. The optimal incubation time is the point at which the maximal desired effect is observed without significant cytotoxicity.
Mandatory Visualizations
Caption: NAADP Signaling Pathway and this compound Inhibition.
Caption: Workflow for Optimizing this compound Incubation Time.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 4. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ned-19 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Ned-19 in primary cell cultures. Navigate through our frequently asked questions and troubleshooting guides to optimize your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling.[1][2][3][4] It functions by blocking Two-Pore Channels (TPCs), which are located on acidic organelles like endosomes and lysosomes.[2][5] By inhibiting these channels, this compound prevents the release of Ca²⁺ from these internal stores, thereby disrupting various downstream cellular processes that are dependent on NAADP signaling.[1][5]
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: The cytotoxic profile of this compound is cell-type dependent. While it is designed to be a selective antagonist of NAADP signaling, disruption of Ca²⁺ homeostasis and downstream pathways can affect cell proliferation and viability.[5][6][7] For example, in some cancer cell lines, this compound has been shown to decrease proliferation and induce apoptosis.[7] However, in non-cancerous primary T-cells, concentrations up to 50 µM did not significantly impair cell viability in the absence of T-cell receptor stimulation.[8] Therefore, it is crucial to empirically determine the cytotoxic concentration (CC50) for each specific primary cell type.
Q3: What is the role of the NAADP signaling pathway in primary cells?
A3: NAADP is a crucial second messenger that mobilizes Ca²⁺ from acidic stores, regulating a wide array of cellular functions.[1] In primary cells, this pathway has been implicated in processes such as T-cell activation and proliferation, glucose sensing in pancreatic beta cells, and smooth muscle cell contraction.[1][3][6] By blocking this pathway, this compound can inhibit these physiological processes. For instance, it has been shown to inhibit T-cell receptor-mediated calcium flux and cytokine production in primary memory CD4⁺ T cells.[3]
Q4: What is a suitable starting concentration range for this compound in primary cell experiments?
A4: Based on published studies, the effective concentration of this compound varies significantly depending on the cell type and the biological process being investigated. Concentrations ranging from 25 µM to 250 µM are commonly used.[2][3][8] For instance, 100 µM this compound has been used to effectively block NAADP-induced Ca²⁺ release in pancreatic beta cells and human cardiac mesenchymal stromal cells.[1][5] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell model.
This compound Signaling Pathway and Inhibition
The diagram below illustrates the NAADP signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: High Cytotoxicity
Encountering higher-than-expected cytotoxicity can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
Q5: I'm observing high levels of cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
A5: High cytotoxicity can stem from several factors unrelated to the specific activity of this compound. Systematically evaluate your experimental setup by following these steps:
-
Verify Compound and Solvent Concentration: Double-check all calculations for your this compound stock solution and final dilutions. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[9] Always run a vehicle control (media with solvent only) to assess solvent toxicity.
-
Assess Baseline Cell Health: Before any treatment, ensure your primary cells are healthy, viable, and in a logarithmic growth phase. Stressed or high-passage cells can be more susceptible to chemical insults.[9][10]
-
Check for Contamination: Microbial contamination can rapidly cause cell death. Visually inspect cultures for any signs of contamination and consider performing a mycoplasma test.[9]
-
Optimize Culture Conditions: Ensure the culture medium, serum concentration, and incubator conditions (CO₂, temperature, humidity) are optimal for your specific primary cell type.[9][10]
Q6: My results are inconsistent across experiments. How can I improve reproducibility?
A6: Inconsistency often arises from minor variations in protocol execution. To improve reproducibility:
-
Standardize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Inconsistent cell density can lead to variable results.[11] Handle the cell suspension gently to avoid causing premature cell death.[11]
-
Homogenize Compound Distribution: After adding the this compound stock solution to the culture medium, mix thoroughly before dispensing it to the cells to ensure a uniform concentration.[9]
-
Control for Plate Edge Effects: The outer wells of microplates are prone to evaporation, which can alter compound concentration. It is best practice to fill the perimeter wells with sterile PBS or medium and use the inner wells for your experiment.[9]
-
Use Appropriate Controls: Always include untreated cells, a vehicle control (solvent only), and a positive control (a known cytotoxic agent) in every experiment.[9]
Quantitative Data Summary
The following table summarizes concentrations of this compound used in various primary cell experiments. Note that these values are illustrative and should be used as a starting point for your own dose-finding studies. Cytotoxicity must be empirically determined for your specific cell type and experimental conditions.
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Mouse Pancreatic Beta Cells | 100 - 125 µM | Inhibition of glucose- and NAADP-induced Ca²⁺ oscillations | [1][2] |
| Human Cardiac Mesenchymal Stromal Cells | 100 µM | Suppression of NAADP-evoked intracellular Ca²⁺ mobilization | [5] |
| Murine Memory CD4⁺ T Cells | 50 - 300 µM | Dose-dependent effects on Ca²⁺ flux; inhibition at 250-300 µM | [3][4] |
| Naïve Murine CD4⁺ T Cells | Up to 50 µM | No significant impairment of cell viability without TCR stimulation | [8] |
| Endothelial Cells | Not Specified | Inhibition of histamine-induced secretion of von Willebrand factor | [6] |
| Smooth Muscle Cells | Not Specified | Inhibition of endothelin-1-induced contraction | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments used to assess cytotoxicity.
General Experimental Workflow
Protocol 1: MTT Assay (Metabolic Activity)
This assay measures the metabolic activity of viable cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound, a vehicle control, and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing formazan crystals to form.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the crystals.[9]
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
Protocol 2: LDH Release Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium from cells with damaged membranes.[12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells.[12] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add the LDH assay reaction mixture (as per the manufacturer's kit instructions) to each well containing the supernatant. Include controls for maximum LDH release (by lysing untreated cells) and background.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[10]
Protocol 3: Caspase-3/7 Assay (Apoptosis)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound as described previously.[10]
-
Reagent Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[10]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours.[10]
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
References
- 1. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-Mediated Calcium Signaling Is Active in Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 6. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ned-19's Inconsistent Effects
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting inconsistent effects observed during experiments with Ned-19. The following guides and frequently asked questions (FAQs) are designed to address specific issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeant small molecule that acts as a selective antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway.[1][2] It is thought to inhibit NAADP-mediated Ca²⁺ release from acidic organelles like lysosomes by interacting with two-pore channels (TPCs).[1][3] Its exact binding partners have not been definitively demonstrated, but it is widely used as a chemical probe to investigate the role of NAADP in cellular processes.[1]
Q2: I'm observing a stimulatory effect on Ca²⁺ release at lower concentrations of this compound, instead of the expected inhibition. Is this normal?
Yes, this paradoxical effect has been reported. In some cell types, such as memory CD4⁺ T cells, lower concentrations of this compound (e.g., 50-200 µM) have been observed to increase Ca²⁺ release upon stimulation, while higher concentrations (e.g., 250-300 µM) show the expected inhibitory effect.[3] This may be due to a complex interaction with the NAADP receptor or TPCs, where low concentrations could act as a partial agonist or sensitize the channels. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
Q3: My results with this compound are not reproducible. What are the common factors that can lead to inconsistent effects?
Several factors can contribute to the inconsistent effects of this compound:
-
Concentration: As mentioned in Q2, the concentration of this compound is critical and can lead to opposing effects.
-
Cell Type and State: The expression and sensitivity of NAADP receptors and TPCs can vary significantly between different cell types and even within the same cell type under different physiological conditions.
-
Compound Stability and Storage: Improper storage and handling of this compound can lead to its degradation. It is crucial to follow the manufacturer's storage recommendations.[2][4][5]
-
Solvent and Final Concentration: this compound is typically dissolved in DMSO.[5] The final concentration of DMSO in the experiment should be kept low (ideally ≤ 0.1%) and consistent across all conditions, as DMSO itself can have effects on cells. A vehicle control (DMSO alone) is essential.
-
Incubation Time: The pre-incubation time with this compound before stimulation is important to ensure it has reached its intracellular target.[6][7] This time may need to be optimized for your specific experimental setup.
-
Off-Target Effects: While generally considered selective for the NAADP pathway, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.
Q4: Are there any negative controls I can use to validate the specificity of this compound's effects?
Yes, using inactive analogues is a crucial control. Ned-20 , a close structural analogue of this compound, is considered inactive in inhibiting NAADP-mediated Ca²⁺ release and can be used as a negative control to demonstrate the specificity of the observed effects to this compound's action on the NAADP pathway.[8][9][10] Another analogue, This compound.4 , has also been synthesized and characterized.[8][9][10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
Problem 1: No effect or weak inhibition observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. Start from nanomolar and go up to high micromolar concentrations. |
| Inadequate Incubation Time | Increase the pre-incubation time with this compound before adding the stimulus. Test a time course (e.g., 30 min, 1h, 2h). |
| Compound Degradation | Ensure this compound has been stored correctly (typically at -20°C or -80°C).[2][4][5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[2][4] |
| Low Expression of NAADP Receptors/TPCs | Verify the expression of TPCs (TPC1, TPC2) in your cell model using techniques like qPCR or western blotting. |
| Cell Permeability Issues | While this compound is cell-permeant, its uptake may vary. Confirm intracellular localization if possible, as this compound is fluorescent.[5][11] |
Problem 2: High background or off-target effects.
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | Reduce the concentration of this compound to the lowest effective inhibitory concentration determined from your dose-response curve. |
| Solvent Effects | Ensure the final DMSO concentration is minimal and consistent across all wells. Always include a vehicle-only control. |
| Non-Specific Binding | Use the inactive analogue Ned-20 as a negative control to differentiate specific NAADP-mediated effects from non-specific effects.[8][9][10] |
| Cell Health | High concentrations of this compound or the solvent may affect cell viability. Perform a cell viability assay (e.g., Trypan Blue, MTT) at the concentrations used. |
Data Presentation
Table 1: Reported IC₅₀ Values for this compound
| Assay | Cell/System Type | Reported IC₅₀ | Reference |
| NAADP-mediated Ca²⁺ release | Sea urchin egg homogenate | 65 nM | [2] |
| [³²P]NAADP binding | Sea urchin egg homogenate | 0.4 nM | [5][12] |
| Glucose-induced Ca²⁺ increases | Mouse pancreatic islets | 3 µM | [6][7] |
| NAADP-mediated Ca²⁺ release | - | 6 nM | [5][12] |
| Ca²⁺ release (cis-Ned 19) | - | 800 nM | |
| [³²P]NAADP binding (cis-Ned 19) | - | 15 µM |
Note: IC₅₀ values can vary significantly depending on the experimental system and conditions.
Experimental Protocols
General Protocol for Assessing this compound's Effect on Ca²⁺ Signaling
This protocol provides a general framework. Specific parameters such as cell density, dye concentration, and stimulus concentration should be optimized for your particular experiment.
-
Cell Preparation:
-
Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish) for your measurement instrument (e.g., plate reader, fluorescence microscope).
-
Allow cells to adhere and reach the desired confluency.
-
-
Fluorescent Ca²⁺ Indicator Loading:
-
Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., HBSS, Tyrode's solution).
-
Incubate the cells with the Ca²⁺ indicator loading buffer at 37°C for the recommended time (typically 30-60 minutes).
-
Wash the cells to remove excess dye.
-
-
This compound Incubation:
-
Prepare working solutions of this compound and the negative control Ned-20 in the physiological salt solution from a concentrated DMSO stock. Include a vehicle control (DMSO only).
-
Add the this compound, Ned-20, or vehicle control solutions to the cells and pre-incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Measurement of Ca²⁺ Response:
-
Place the plate or dish in the measurement instrument and begin recording the baseline fluorescence.
-
Add the stimulus (e.g., agonist, growth factor) to elicit a Ca²⁺ response.
-
Continue recording the fluorescence to capture the entire Ca²⁺ transient.
-
-
Data Analysis:
-
Quantify the Ca²⁺ response by measuring parameters such as peak amplitude, area under the curve, or frequency of oscillations.
-
Compare the responses in the presence of this compound and Ned-20 to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits NAADP-mediated Ca²⁺ release from acidic organelles.
Troubleshooting Workflow for Inconsistent this compound Effects
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. trans-Ned 19 | Calcium Channel | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trans-Ned 19 | CAS:1354235-96-3 | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Verifying Ned-19 Activity in a New Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in validating the activity of Ned-19, a selective antagonist of NAADP-mediated Ca²⁺ signaling, in a new cell line.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not observing any effect of this compound on intracellular Ca²⁺ levels after agonist stimulation? | 1. The new cell line may not express the necessary components of the NAADP signaling pathway (e.g., Two-Pore Channels, particularly TPC2). 2. The concentration of this compound used may be inappropriate for the specific cell line. This compound can exhibit a biphasic effect, potentiating at low concentrations and inhibiting at higher concentrations.[1][2] 3. The agonist used may not induce NAADP production in this cell line. 4. The experimental conditions (e.g., incubation time, buffer composition) may be suboptimal. | 1. Verify TPC Expression: Perform Western blot or qRT-PCR to confirm the expression of TPC1 and TPC2.[3] 2. Dose-Response Curve: Generate a dose-response curve for this compound (e.g., 10 nM to 100 µM) to determine the optimal inhibitory concentration.[1][4] 3. Use a Direct NAADP Agonist: Utilize a cell-permeant NAADP analog, like NAADP-AM, to directly activate the pathway and confirm this compound's inhibitory effect.[1][5] 4. Optimize Protocol: Ensure a sufficient pre-incubation time with this compound (typically 30-60 minutes).[3][6] Use an appropriate physiological salt solution for calcium imaging. |
| This compound is causing unexpected changes in cell viability or morphology. | 1. High concentrations of this compound or prolonged exposure may induce off-target effects or cellular stress.[6] 2. The solvent (e.g., DMSO) concentration may be too high. | 1. Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range of this compound for your cell line.[6] 2. Solvent Control: Always include a vehicle control (DMSO) at the same concentration used for this compound treatment.[7] |
| The inhibitory effect of this compound is inconsistent across experiments. | 1. Variability in cell passage number, confluency, or health. 2. Inconsistent preparation and storage of this compound stock solutions. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Proper Handling of this compound: Prepare fresh dilutions from a concentrated stock solution for each experiment. Store the stock solution at -20°C as recommended.[7] |
| How can I be sure that the observed effect is specific to NAADP signaling? | The observed phenotype could be an off-target effect of this compound. | 1. Use an Inactive Analog: Employ an inactive analog of this compound, such as Ned-20, which does not inhibit NAADP-mediated Ca²⁺ release, as a negative control.[7][8] 2. Rescue Experiment: Attempt to reverse the inhibitory effect of this compound by co-application of a high concentration of a cell-permeant NAADP agonist (NAADP-AM). 3. Specificity Check: Test whether this compound affects Ca²⁺ release induced by other second messengers like IP₃ or cADPR.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, membrane-permeant, non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated Ca²⁺ signaling.[1][4] It is thought to inhibit the function of two-pore channels (TPCs), which are NAADP-sensitive Ca²⁺ release channels located on acidic organelles such as lysosomes.[9][10]
Q2: What is the typical working concentration for this compound?
A2: The effective concentration of this compound can vary significantly between cell types. It has been reported to have an IC₅₀ of around 65 nM for inhibiting NAADP-mediated Ca²⁺ signaling in some systems.[4] However, concentrations ranging from nanomolar to 100 µM have been used in various studies.[1][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[7] This stock solution should be stored at -20°C. For experiments, fresh dilutions should be made in the appropriate cell culture medium or buffer.
Q4: What are the expected downstream effects of this compound treatment?
A4: By inhibiting NAADP-mediated Ca²⁺ signaling, this compound can affect various cellular processes. Reported effects include inhibition of cell proliferation, migration, and invasion, as well as induction of apoptosis.[4] It has also been shown to impact angiogenesis and tumor growth in vivo.[4][9]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in in vivo mouse models and has been shown to inhibit tumor growth and metastasis.[4][9]
Experimental Protocols
Protocol 1: Calcium Imaging to Validate this compound Activity
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator to verify the inhibitory effect of this compound.
Materials:
-
New cell line of interest
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM)
-
This compound
-
NAADP-AM (cell-permeant NAADP agonist)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
DMSO
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells on a glass-bottom dish or a 96-well plate suitable for fluorescence imaging and culture them to the desired confluency.
-
Dye Loading: Incubate the cells with the Ca²⁺ indicator (e.g., 4 µM Fura-2 AM) in the physiological salt solution for 15-30 minutes at 37°C.[6]
-
Washing: Gently wash the cells twice with the physiological salt solution to remove excess dye.
-
This compound Incubation: Incubate the cells with various concentrations of this compound (and a DMSO vehicle control) for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence for a few minutes.
-
Agonist Stimulation: Add NAADP-AM (e.g., 100 nM) to stimulate Ca²⁺ release and record the change in fluorescence over time.
-
Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca²⁺ concentration. Compare the response in this compound treated cells to the control.
Protocol 2: Western Blot for TPC2 Expression
This protocol is to confirm the presence of the molecular target of this compound in your cell line.
Materials:
-
New cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against TPC2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells using the lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TPC2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the two-pore channel 2 in cancer progression and metastasis [explorationpub.com]
- 10. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ned-19: A Technical Guide to Degradation, Storage, and Experimental Success
Welcome to the technical support center for Ned-19, a potent and selective antagonist of the NAADP receptor. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable information on the proper storage, handling, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable under the recommended storage conditions. For long-term storage, it is advised to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is important to keep the container tightly sealed and protected from direct sunlight.[2]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Once dissolved, the stability of this compound depends on the storage temperature. For stock solutions, it is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months to a year for optimal stability.[1][3] For shorter-term storage, -20°C is acceptable for up to 1 month.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][4][5] It is soluble up to 125 mg/mL (242.91 mM) in DMSO, though ultrasonic assistance may be needed for complete dissolution.[1] For cell-based experiments, it is crucial to ensure the final DMSO concentration does not exceed a level that could affect your experimental system, typically below 0.1%.[3]
Q4: Can I store my this compound stock solution at 4°C?
A4: For short-term use, typically within a week, aliquots of a this compound solution can be stored at 4°C.[3] However, for any duration longer than this, it is strongly advised to store at -20°C or -80°C to minimize degradation.
Q5: Is this compound light sensitive?
A5: While specific data on light sensitivity is limited, general laboratory best practice for compounds of this nature is to protect them from light. The product should be stored in a dark place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Ensure stock solutions are stored in single-use aliquots at -80°C. 3. Avoid repeated freeze-thaw cycles.[1] |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound may have been exceeded, or the solvent may have absorbed moisture. | 1. Gently warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[4] 2. Use fresh, anhydrous DMSO to prepare new stock solutions.[3] |
| Variability between different batches of this compound. | While suppliers provide purity information, slight variations can occur. | 1. Always refer to the batch-specific data on the Certificate of Analysis. 2. Perform a dose-response curve for each new batch to confirm its potency in your experimental setup. |
| Unexpected cellular toxicity. | The concentration of the solvent (e.g., DMSO) may be too high in the final experimental medium. | 1. Calculate the final solvent concentration and ensure it is below the tolerance level of your cells (typically <0.1% for DMSO).[3] 2. Run a vehicle control (medium with the same concentration of solvent) to assess any solvent-induced effects. |
Data on Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2][3] |
| Powder | 4°C | 2 years | [1][2] |
| In Solvent | -80°C | 6 months - 1 year | [1][3] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the tube to mix. If necessary, use an ultrasonic bath to ensure complete dissolution. Gentle warming to 37°C can also aid in this process.[4]
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term storage.
General Protocol for Cell-Based Assays
-
Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells.
-
Treatment: Add the diluted this compound solution to your cells and incubate for the desired time period as determined by your experimental protocol.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
Signaling Pathway and Workflow Diagrams
References
Technical Support Center: Mitigating Ned-19 Autofluorescence in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ned-19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the inherent autofluorescence of this compound in your microscopy experiments, ensuring high-quality and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it autofluorescent?
A1: this compound is a potent and cell-permeant antagonist of the NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) receptor, making it a valuable tool for studying calcium signaling pathways.[1] Structurally, this compound is a derivative of tryptophan, which is an intrinsically fluorescent amino acid. This inherent chemical property is the source of its autofluorescence.
Q2: What are the spectral properties of this compound autofluorescence?
A2: this compound exhibits fluorescence with an excitation maximum around 351-368 nm (UV range) and an emission maximum at approximately 425 nm (blue range).[1] This can lead to spectral overlap with other fluorophores commonly used in microscopy, particularly those in the blue and green channels like DAPI, Hoechst, and some green fluorescent proteins (GFPs).
Q3: How does this compound autofluorescence interfere with my experiments?
A3: The autofluorescence of this compound can create several challenges in microscopy:
-
High Background: It can increase the overall background signal, reducing the signal-to-noise ratio and making it difficult to detect weakly expressed specific signals.
-
Spectral Bleed-through: The emission of this compound can spill over into the detection channels of other fluorophores, leading to false-positive signals and inaccurate colocalization analysis.
-
Reduced Sensitivity: The high background can mask subtle changes in the fluorescence of your target probe, limiting the sensitivity of your assay.
Q4: What are the main strategies to mitigate this compound autofluorescence?
A4: There are three primary approaches to address this compound autofluorescence:
-
Spectral Unmixing: Computationally separating the spectral signature of this compound from other fluorophores.
-
Photobleaching: Intentionally exposing the sample to high-intensity light to destroy the autofluorescence before imaging your target.
-
Quenching: Using chemical agents to reduce or eliminate the fluorescence of this compound.
Each of these methods has its own advantages and disadvantages, which are detailed in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Blue/Green Channels
Question: I am observing a high, diffuse background in my blue and green channels when using this compound, which is obscuring my specific signal. How can I reduce this?
Answer: High background fluorescence is a common issue when working with this compound due to its intrinsic fluorescence. Here are several troubleshooting steps, ranging from simple adjustments to more advanced techniques.
-
Reduce Excitation Power: Use the lowest possible laser power for the UV excitation source that still provides a detectable signal for your target.
-
Decrease Detector Gain/Exposure Time: Lower the gain or exposure time for the blue and green channels to reduce the detection of the background signal.
-
Use Narrower Emission Filters: If your microscopy system allows, use narrower bandpass filters for your blue and green fluorophores to minimize the collection of out-of-band emission from this compound.
Spectral unmixing is a powerful computational technique to separate the emission spectra of multiple fluorophores, including autofluorescence.
Experimental Protocol: Spectral Unmixing using ImageJ/Fiji
-
Acquire a Spectral Image (Lambda Stack):
-
On a confocal microscope with a spectral detector, acquire a series of images at different emission wavelengths (a lambda stack) covering the emission range of this compound and your other fluorophores.
-
It is crucial to also acquire a "reference" spectrum of this compound autofluorescence from a sample treated only with this compound under the same imaging conditions. If you have other fluorophores, you will need reference spectra for each of them as well.
-
-
Perform Spectral Unmixing in ImageJ/Fiji:
-
Install an appropriate plugin for spectral unmixing, such as "LUMoS Spectral Unmixing" or the built-in spectral unmixing functions in some Fiji distributions.[2][3][4]
-
Open your lambda stack and the reference spectra in ImageJ/Fiji.
-
Follow the plugin's instructions to define the number of fluorophores (including autofluorescence as a separate "fluorophore") and provide the reference spectra.[2]
-
The algorithm will then generate separate images for each fluorophore, with the this compound autofluorescence isolated in its own channel.
-
Workflow for Spectral Unmixing
Figure 1. A generalized workflow for mitigating this compound autofluorescence using spectral unmixing.
Issue 2: this compound Signal is Too Bright, Saturating the Detector
Question: The autofluorescence from this compound is so intense that it's saturating my detector, even at low gain settings. What can I do?
Answer: Detector saturation will prevent accurate quantification. In addition to optimizing acquisition settings, you can try photobleaching or using a chemical quencher.
This technique involves exposing your sample to intense UV light before acquiring your final image to "burn out" the this compound autofluorescence.
Experimental Protocol: Photobleaching this compound Autofluorescence
-
Sample Preparation: Prepare your cells or tissue with this compound and any other fluorescent labels as per your standard protocol.
-
Mount Sample: Mount the sample on the microscope.
-
Locate Region of Interest (ROI): Using transmitted light or a non-overlapping fluorescent channel, locate the area you wish to image.
-
Photobleach:
-
Select the UV laser line used to excite this compound (e.g., 355 nm or 364 nm).
-
Set the laser power to a high level (e.g., 50-100%).
-
Use the "zoom" function to restrict the high-intensity illumination to your ROI.
-
Continuously scan the ROI for a set period (e.g., 30 seconds to 5 minutes). The optimal time will need to be determined empirically.
-
Monitor the decrease in fluorescence in the blue channel until it reaches an acceptable background level.
-
-
Image Acquisition:
-
Return the laser power to normal, low levels.
-
Acquire your multi-channel image.
-
Important Considerations for Photobleaching:
-
Phototoxicity: High-intensity UV light can be damaging to live cells. This method is generally more suitable for fixed samples. For live-cell imaging, use the lowest possible bleaching power and duration.[5]
-
Photobleaching of Target Dyes: Be aware that this process may also photobleach your specific fluorescent labels, especially those excited by similar wavelengths.
Since this compound is a tryptophan derivative, quenching agents that are effective for tryptophan fluorescence may reduce its autofluorescence.
Experimental Protocol: Quenching with Tryptophan-Targeted Agents
This is an exploratory method and requires careful validation for your specific application.
-
Select a Quencher: Potential quenching agents for tryptophan-like fluorescence include iodide salts (e.g., potassium iodide) or specialized commercial quenching reagents.
-
Titrate the Quencher: After staining with this compound and other probes, incubate your sample with a range of quencher concentrations.
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at room temperature, protected from light.
-
Wash: Wash the sample thoroughly to remove excess quencher.
-
Image: Proceed with microscopy.
Note: The effectiveness of quenchers can be variable, and they may also quench the fluorescence of your specific probes. Always perform control experiments to assess the impact on all fluorophores in your panel.
Quantitative Data Summary
The following table summarizes the reported effectiveness of general autofluorescence reduction techniques applicable to UV-excited fluorophores like this compound. Note: Specific quantitative data for this compound is limited in the literature; these values are based on studies of similar autofluorescent species.
| Mitigation Technique | Typical Reduction in Autofluorescence | Key Considerations |
| Spectral Unmixing | Can achieve near-complete separation | Requires a spectral detector and appropriate software; relies on distinct spectral signatures. |
| Photobleaching (UV) | 50-90% | Can cause phototoxicity in live cells and may bleach target fluorophores.[6][7][8] |
| Chemical Quenching | Highly variable (20-80%) | Quencher may also affect the specific signal; requires optimization. |
NAADP Signaling Pathway
This compound acts as an antagonist in the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) signaling pathway, which is crucial for calcium mobilization from acidic organelles like lysosomes. Here is a simplified diagram of this pathway.
References
- 1. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. sinobiological.com [sinobiological.com]
- 4. LUMoS Spectral Unmixing [imagej.net]
- 5. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Photobleaching [evidentscientific.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Ned-19 and Other NAADP Antagonists
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid adenine dinucleotide phosphate (NAADP) has emerged as a critical second messenger in intracellular calcium (Ca²⁺) signaling, mobilizing Ca²⁺ from acidic organelles like lysosomes. Its unique mechanism of action, distinct from the well-established inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) pathways, has made it a compelling target for therapeutic intervention in a variety of diseases. This guide provides a comparative analysis of the efficacy of Ned-19, a widely used NAADP antagonist, with other notable antagonists, supported by experimental data.
Overview of NAADP Signaling
NAADP-mediated Ca²⁺ release is a complex process that can involve two primary types of intracellular channels: two-pore channels (TPCs) located on the membrane of acidic organelles and ryanodine receptors (RyRs) on the endoplasmic reticulum (ER). The prevailing model suggests that NAADP can either directly activate TPCs, leading to an initial localized Ca²⁺ release from acidic stores, which can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) through RyRs on the ER, or in some cell types, directly sensitize RyRs.
Quantitative Comparison of NAADP Antagonists
Direct quantitative comparison of the efficacy of all NAADP antagonists in a single standardized system is limited in the available literature. However, by compiling data from various studies, we can construct a comparative overview of their potencies.
| Antagonist | Target(s) | Experimental System | Potency (IC₅₀) | Selectivity (vs. IP₃/cADPR) | Reference(s) |
| This compound | TPCs, NAADP Receptor Complex | Sea urchin egg homogenate | ~65 nM (Ca²⁺ release inhibition)~4 µM ([³²P]NAADP binding inhibition) | High | [1] |
| Human cardiac mesenchymal stromal cells | 100 µM (inhibition of NAADP-AM-evoked Ca²⁺ mobilization) | Not specified | [2] | ||
| Metastatic colorectal cancer cells | 100 µM (inhibition of NAADP-induced Ca²⁺ release) | Not specified | [3] | ||
| This compound.4 | NAADP Receptor Complex | Sea urchin egg homogenate | ~10 µM (Ca²⁺ release inhibition) | High | [1] |
| Ned-20 | NAADP Receptor Complex | Sea urchin egg homogenate | Inactive in Ca²⁺ release inhibition~1.2 µM ([³²P]NAADP binding inhibition) | Not applicable | [1] |
| BZ194 | RyR1 (in T-cells), NAADP-sensitive pathway | Jurkat T-cells | Concentration-dependent inhibition of NAADP-induced Ca²⁺ signaling | High | [4] |
| SKBR3 cells | Concentration-dependent inhibition of NAADP-mediated Ca²⁺ signaling | Not specified | [4] |
Note: IC₅₀ values can vary significantly depending on the experimental conditions, cell type, and assay used. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.
In-depth Comparison
This compound and its Analogs
This compound is a potent, cell-permeant, and selective antagonist of NAADP-mediated Ca²⁺ release.[4] It has been widely used to probe the function of NAADP signaling in various cellular processes. Its analog, this compound.4, also inhibits NAADP-induced Ca²⁺ release, though with lower potency. Interestingly, Ned-20, another analog, does not block Ca²⁺ release but can inhibit the binding of radiolabeled NAADP, suggesting it may interact with a regulatory site on the NAADP receptor complex.[1] Studies in sea urchin egg homogenates have shown that this compound does not interfere with Ca²⁺ release mediated by IP₃ or cADPR, highlighting its specificity for the NAADP pathway.[1]
BZ194
Mandatory Visualizations
NAADP Signaling Pathway
Caption: NAADP signaling pathway initiating with agonist binding and culminating in Ca²⁺ release.
Experimental Workflow for Antagonist Evaluation
References
- 1. Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ned-19 Versus Ned-20: A Comparative Guide for Use as a Negative Control in NAADP Signaling Research
For researchers, scientists, and drug development professionals investigating the nicotinic acid adenine dinucleotide phosphate (NAADP) signaling pathway, the choice of appropriate pharmacological tools is critical for obtaining robust and interpretable data. This guide provides a detailed comparison of Ned-19, a widely used NAADP antagonist, and its structural analog, Ned-20, highlighting the latter's crucial role as a negative control.
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca2+) from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2][3] This signaling cascade is implicated in a multitude of physiological processes, making its pharmacological modulation a key area of research. This compound has emerged as a valuable cell-permeant antagonist for probing NAADP-mediated Ca2+ signaling.[4][5][6] However, to ensure the specificity of its effects, a well-validated negative control is indispensable. Ned-20, an inactive analog of this compound, serves this essential function.
Differentiating this compound and Ned-20: A Tale of Two Analogs
This compound and Ned-20 are structurally very similar, with the only difference being the position of a fluorine atom on a benzene ring.[7][8][9] This seemingly minor alteration has profound consequences for their biological activity. While this compound is a potent inhibitor of NAADP-induced Ca2+ release, Ned-20 is inactive in this regard, even at high concentrations.[8][10]
Interestingly, both compounds can displace radiolabeled NAADP from its binding sites, although their effects on Ca2+ signaling are disparate.[7][8][9] This has led to the proposal of a two-site model for the NAADP receptor, with a high-affinity "locking" or desensitizing site and a lower-affinity "opening" or activating site.[7][11] Ned-20 is thought to bind to the high-affinity site without preventing channel activation, whereas this compound's interaction results in the inhibition of Ca2+ release.[7][8][9] This differential activity makes Ned-20 an ideal negative control to confirm that the observed effects of this compound are due to the specific antagonism of the NAADP-mediated Ca2+ release and not to off-target effects.
Quantitative Comparison of this compound and Ned-20
The following table summarizes the key quantitative parameters for this compound and Ned-20 based on experimental data from sea urchin egg homogenates.
| Parameter | This compound | Ned-20 | Reference |
| Inhibition of NAADP-mediated Ca2+ release (IC50) | ~65 nM | Inactive (even at 100 µM) | [8] |
| Inhibition of [32P]NAADP binding (IC50) | ~4 µM | ~1.2 µM | [8] |
Visualizing the NAADP Signaling Pathway and Inhibition
To better understand the mechanism of action, the following diagrams illustrate the NAADP signaling pathway and the experimental workflow for evaluating this compound and Ned-20.
Experimental Protocols
To ensure the rigorous evaluation of this compound and the appropriate use of Ned-20 as a negative control, the following experimental protocols are provided as a general guideline. These should be optimized for the specific cell type and experimental conditions.
Preparation of Sea Urchin Egg Homogenate
Sea urchin egg homogenates are a classic model system for studying NAADP-mediated Ca2+ release.
-
Homogenization: Obtain sea urchin eggs and wash them in artificial seawater. Homogenize the eggs in a buffer containing KCl, HEPES, and protease inhibitors.
-
Storage: The homogenate can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C for future use.
Calcium Mobilization Assay in Sea Urchin Egg Homogenate
This assay directly measures the release of Ca2+ from intracellular stores.
-
Reaction Mixture: Prepare a reaction mixture containing the sea urchin egg homogenate, a Ca2+-sensitive fluorescent dye (e.g., Fluo-4), and an ATP regenerating system in a suitable buffer.
-
Pre-incubation: Aliquot the reaction mixture into a 96-well plate. Add this compound, Ned-20, or a vehicle control (e.g., DMSO) to the respective wells and pre-incubate for 5-10 minutes at room temperature.
-
Stimulation: Initiate the measurement of fluorescence in a plate reader. After establishing a baseline, inject a solution of NAADP to stimulate Ca2+ release.
-
Data Analysis: Quantify the change in fluorescence, which corresponds to the amount of Ca2+ released. Compare the response in the presence of this compound and Ned-20 to the control. The IC50 for this compound can be determined by testing a range of concentrations.
Calcium Imaging in Intact Cells
This method allows for the investigation of NAADP signaling in a more physiological context.
-
Cell Culture and Dye Loading: Culture the cells of interest on glass coverslips. Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Perfusion and Treatment: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope. Perfuse the cells with a physiological saline solution. Pre-incubate the cells with this compound, Ned-20, or vehicle by adding the compounds to the perfusion solution for a defined period.
-
Stimulation: Stimulate the cells with an agonist known to generate intracellular NAADP or by intracellular application of NAADP via a patch pipette.
-
Image Acquisition and Analysis: Record the changes in intracellular Ca2+ concentration by capturing fluorescence images at regular intervals. Analyze the data to determine the amplitude, frequency, and duration of the Ca2+ signals in the different treatment groups.
Radioligand Binding Assay
This assay is used to assess the direct binding of compounds to the NAADP receptor.
-
Membrane Preparation: Prepare a membrane fraction from a rich source of NAADP receptors, such as sea urchin eggs.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled NAADP analog (e.g., [32P]NAADP) in the presence of varying concentrations of this compound or Ned-20.
-
Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound or Ned-20 required to inhibit 50% of the specific binding of the radioligand (IC50).
Conclusion
References
- 1. Frontiers | NAADP: From Discovery to Mechanism [frontiersin.org]
- 2. NAADP-Mediated Ca2+ Signalling. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. NAADP Signaling: New Kids on the Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist this compound Indicate Two Binding Sites on the NAADP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Validating Ned-19's Specificity for Two-Pore Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ned-19, a widely used antagonist of the NAADP signaling pathway, with other alternatives. We present supporting experimental data and detailed protocols to aid researchers in validating its specificity for Two-Pore Channels (TPCs), key ion channels in cellular calcium signaling.
Introduction to this compound and TPCs
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, primarily lysosomes. This process is mediated by Two-Pore Channels (TPCs), a family of ion channels located on the membranes of these organelles. The NAADP-TPC signaling pathway is crucial in a variety of cellular processes, including fertilization, T-cell activation, and muscle contraction.
This compound has emerged as a valuable pharmacological tool to investigate this pathway. It is a selective, cell-permeant, non-competitive antagonist of NAADP-mediated Ca²⁺ signaling. While the precise binding site of this compound is still under investigation, it is understood to act indirectly on TPCs, likely by interacting with an accessory NAADP-binding protein associated with the channel complex.
Comparative Analysis of TPC Inhibitors
The specificity of any pharmacological inhibitor is a critical consideration for accurate experimental interpretation. This section compares this compound with its inactive analog, Ned-20, and other known TPC inhibitors.
| Compound | Mechanism of Action | Target Specificity | Reported IC₅₀ for NAADP-mediated Ca²⁺ release | Key Advantages | Key Limitations |
| This compound | Non-competitive antagonist of the NAADP receptor/TPC complex.[1] | Selective for NAADP-mediated Ca²⁺ release over IP₃- and cADPR-mediated release.[1] | ~65 nM (sea urchin egg homogenate)[2] | High potency and selectivity for the NAADP pathway. Cell-permeant. | Indirect mechanism of action. |
| Ned-20 | Inactive analog of this compound. | Does not inhibit NAADP-mediated Ca²⁺ release.[3] | No inhibition observed.[3] | Excellent negative control for this compound experiments. | Not an inhibitor. |
| Tetrandrine | Blocks TPC2. | Also inhibits L-type calcium channels and other ion channels. | Varies depending on the cell type and conditions. | Broadly available. | Lacks specificity for TPCs, potential for off-target effects. |
| BZ194 | NAADP antagonist. | Reported to be a specific NAADP antagonist. | Higher concentrations required compared to this compound.[4] | Alternative to this compound for confirming NAADP pathway involvement. | Less potent than this compound. |
Experimental Protocols for Validating this compound Specificity
To rigorously validate the specificity of this compound for TPCs, a series of experiments measuring intracellular calcium dynamics is recommended.
Protocol 1: Calcium Imaging to Assess Specificity against Different Ca²⁺ Release Pathways
This protocol is designed to confirm that this compound specifically inhibits NAADP-mediated Ca²⁺ release without affecting other major calcium signaling pathways.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, or primary cells)
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Ned-20 (negative control)
-
NAADP-AM (cell-permeant NAADP analog)
-
Thapsigargin (SERCA pump inhibitor to induce IP₃-mediated Ca²⁺ release)
-
cADPR-AM (cell-permeant cADPR analog)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺)
-
Fluorescence microscope with ratiometric imaging capabilities (for Fura-2) or a standard fluorescence microscope (for Fluo-4).
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere.
-
Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator according to the manufacturer's instructions. For example, incubate cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with imaging buffer to remove excess dye.
-
Pre-incubation with Inhibitors:
-
For the experimental group, pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 µM) for 30 minutes at room temperature.
-
For the negative control group, pre-incubate a separate set of cells with the same concentration of Ned-20.
-
Include a vehicle control group (e.g., DMSO).
-
-
Baseline Measurement: Acquire a stable baseline fluorescence recording for 1-2 minutes.
-
Stimulation and Recording:
-
NAADP Pathway: Add a known concentration of NAADP-AM (e.g., 50-100 nM) and record the change in intracellular Ca²⁺ concentration.
-
IP₃ Pathway: In a separate experiment, after pre-incubation with this compound/Ned-20, add thapsigargin (e.g., 1-2 µM) to elicit Ca²⁺ release from the endoplasmic reticulum via the IP₃ pathway and record the response.
-
cADPR Pathway: In another separate experiment, after pre-incubation, stimulate with cADPR-AM (e.g., 1-5 µM) and record the Ca²⁺ signal.
-
-
Data Analysis: Measure the amplitude or the area under the curve of the Ca²⁺ transient in response to each stimulus. Compare the responses in the presence of this compound, Ned-20, and the vehicle control.
Expected Results: this compound should significantly inhibit the Ca²⁺ transient induced by NAADP-AM but should have little to no effect on the Ca²⁺ signals elicited by thapsigargin or cADPR-AM. Ned-20 should not inhibit any of the Ca²⁺ responses.
Visualizing the NAADP-TPC Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the NAADP-TPC signaling pathway and a typical experimental workflow for validating this compound's specificity.
Caption: NAADP-TPC Signaling Pathway and the inhibitory action of this compound.
References
- 1. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Two-Pore Channels in Norepinephrine-Induced [Ca2+]i Rise in Rat Aortic Smooth Muscle Cells and Aorta Contraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating Two-Pore Channel Function: Genetic Knockdown vs. Ned-19 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methodologies used to investigate the function of two-pore channels (TPCs): genetic knockdown (using siRNA/shRNA) and pharmacological inhibition with Ned-19. Understanding the nuances, advantages, and limitations of each approach is critical for designing robust experiments and accurately interpreting data in the study of TPC-mediated signaling pathways.
Introduction to TPCs and this compound
Two-pore channels are cation-permeable channels located on the membranes of endosomes and lysosomes.[1] They are crucial mediators of intracellular Ca2+ signaling, primarily activated by the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[2][3] TPC-mediated Ca2+ release from these acidic organelles is implicated in a wide array of cellular processes, including cell growth, migration, and angiogenesis.[1][4]
This compound is a widely used pharmacological agent to probe TPC function. It acts as a selective, non-competitive antagonist of NAADP-induced Ca2+ release.[5] However, its mechanism is complex; at nanomolar concentrations, it can potentiate NAADP activation, while at micromolar concentrations, it is inhibitory.[5] This dual activity necessitates careful dose-response studies.
Genetic knockdown, typically through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a target-specific approach to reduce the expression of TPC1 or TPC2, thereby allowing for the study of the consequences of their absence.
Comparative Analysis: Genetic Knockdown vs. This compound
The choice between genetic knockdown and pharmacological inhibition depends on the specific experimental question, cell type, and desired duration of the effect. While both methods aim to abrogate TPC function, they do so through different mechanisms, leading to potentially distinct cellular outcomes.
Key Considerations:
| Feature | Genetic Knockdown (siRNA/shRNA) | This compound Inhibition |
| Mechanism of Action | Reduces TPC protein expression by degrading target mRNA. | Antagonizes NAADP-induced TPC activation. |
| Specificity | Highly specific to the targeted TPC isoform (TPC1 or TPC2). | Generally selective for NAADP-mediated signaling but may have off-target effects at high concentrations. |
| Kinetics | Onset of effect is delayed (24-72 hours) and duration is transient (for siRNA) or stable (for shRNA). | Rapid onset of action and reversible upon washout. |
| Dose-Dependence | Effect is dependent on transfection efficiency and siRNA/shRNA concentration. | Exhibits complex, concentration-dependent effects (potentiation at low nM, inhibition at µM). |
| Experimental Utility | Ideal for studying the long-term consequences of TPC loss-of-function. | Suited for investigating the acute role of TPC activity in dynamic cellular processes. |
| Potential Artifacts | Off-target effects of siRNA/shRNA, incomplete knockdown, cellular compensation mechanisms. | Off-target effects, potential for biphasic dose-response, indirect mechanism of action. |
Quantitative Data Comparison
The following tables summarize experimental data from studies that have employed both TPC knockdown and this compound inhibition, allowing for a direct comparison of their effects on key cellular processes.
Table 1: Effects on VEGF-Induced Angiogenesis in HUVECs
| Parameter | TPC2 shRNA Knockdown | This compound (100 µM) | Reference |
| VEGF-Induced Ca2+ Release | Abolished | Abolished | [4][5] |
| Capillary-like Tube Formation | Abolished | Reduced by 73% | [4][5] |
| Cell Proliferation | Not explicitly stated | Inhibited | [4] |
| Cell Migration | Not explicitly stated | Inhibited | [4] |
Table 2: Effects on Choroidal Neovascularization (CNV) in a Mouse Model
| Parameter | TPC2 Knockout | This compound (intravitreal injection) | Reference |
| Vascular Sprouting Area | Reduced by ~50% | Inhibited to a similar extent as TPC2 knockout | [6] |
| Vascular Leakage | Significantly reduced | Significantly reduced | [6][7] |
Table 3: Effects on Melanoma Cell Proliferation and Migration
| Parameter | TPC1 Knockout | This compound | Reference |
| Cell Proliferation | Lower rate of proliferation | Not directly compared in the same study | [8] |
| Cell Migration (Wound Healing) | Slower wound recovery | Not directly compared in the same study | [8] |
| Cell Invasion (Transwell Assay) | Fewer cells migrated through pores | Not directly compared in the same study | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized, side-by-side protocols for TPC knockdown using siRNA and inhibition using this compound in a 96-well plate format, suitable for assays such as cell viability or migration.
Protocol 1: TPC Knockdown using siRNA
Objective: To transiently reduce the expression of a target TPC isoform in cultured cells.
Materials:
-
Validated siRNA targeting TPC1 or TPC2 (and non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
96-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 96-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute 1-5 pmol of TPC siRNA (or non-targeting control) into Opti-MEM to a final volume of 10 µL. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute 0.3 µL of transfection reagent into Opti-MEM to a final volume of 10 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 20 µL siRNA-lipid complex drop-wise to each well containing cells and 80 µL of complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation: Harvest cells for analysis. Confirm mRNA knockdown via RT-qPCR (24-48 hours post-transfection) and protein knockdown via Western Blot (48-72 hours post-transfection).
Protocol 2: TPC Inhibition using this compound
Objective: To acutely inhibit TPC function in cultured cells.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
Cells in culture
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment Preparation: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours). The optimal pre-incubation time depends on the specific downstream event being studied.
-
Assay Performance: Proceed with the desired cellular assay (e.g., Ca2+ imaging, migration assay, etc.).
Visualizing TPC Signaling and Experimental Design
Signaling Pathway
The following diagram illustrates the central role of TPCs in NAADP-mediated Ca2+ signaling from endo-lysosomes, which can then trigger further Ca2+ release from the endoplasmic reticulum (ER) in a process known as calcium-induced calcium release (CICR).
NAADP/TPC signaling pathway and points of intervention.
Experimental Workflow
This diagram outlines a typical workflow for comparing the effects of TPC genetic knockdown and pharmacological inhibition on a specific cellular response.
Workflow for comparing TPC knockdown and this compound.
Conclusion
Both genetic knockdown of TPCs and pharmacological inhibition with this compound are valuable tools for dissecting the roles of these ion channels in cellular physiology and pathophysiology.
-
Genetic knockdown offers high target specificity and is the preferred method for investigating the consequences of a sustained loss of TPC function.
-
This compound provides a means to study the acute effects of inhibiting TPC-mediated signaling and is particularly useful for dynamic processes.
The data presented in this guide highlight that while both approaches generally lead to similar qualitative outcomes (e.g., inhibition of angiogenesis), the quantitative effects can differ.[5][6] This may be due to the indirect and complex pharmacology of this compound, the potential for incomplete knockdown with siRNA/shRNA, or the activation of compensatory mechanisms in knockdown models.
For a comprehensive understanding of TPC function, a combinatorial approach is recommended. Utilizing both genetic and pharmacological tools, as demonstrated in the cited literature, allows for a more robust validation of experimental findings and a deeper understanding of the multifaceted roles of two-pore channels in health and disease. Researchers should carefully consider the specific advantages and limitations of each method when designing their experiments and interpreting their results.
References
- 1. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC1 Has Two Variant Isoforms, and Their Removal Has Different Effects on Endo-Lysosomal Functions Compared to Loss of TPC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-induced neoangiogenesis is mediated by NAADP and two-pore channel-2-dependent Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VEGF-induced neoangiogenesis is mediated by NAADP and two-pore channel-2–dependent Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comprehensive Comparison of the In Vitro and In Vivo Effects of Ned-19
Ned-19 is a selective, membrane-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent calcium (Ca2+) mobilizing second messenger.[1][2] By inhibiting NAADP-mediated Ca2+ signaling, this compound has emerged as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the NAADP pathway. This guide provides a detailed comparison of its effects in both laboratory-based cellular studies (in vitro) and within living organisms (in vivo), supported by experimental data and protocols.
I. In Vitro Effects of this compound
In vitro studies have been instrumental in defining the mechanism of action and cellular consequences of this compound application across a variety of cell types. A primary and consistent finding is its ability to inhibit NAADP-mediated intracellular Ca2+ release, which in turn affects a cascade of downstream cellular processes.
Mechanism of Action
This compound acts as a non-competitive antagonist of the NAADP receptor, inhibiting both NAADP-mediated Ca2+ release and NAADP binding.[3] It specifically targets the NAADP signaling pathway without affecting Ca2+ release induced by other messengers like inositol 1,4,5-trisphosphate (IP3) or cyclic ADP-ribose (cADPR).[2][4] The half-maximal inhibitory concentration (IC50) for the inhibition of NAADP-mediated Ca2+ signaling is approximately 65 nM.[1]
Cellular Effects
The inhibitory effects of this compound on Ca2+ signaling translate to a range of observable cellular outcomes:
-
T-Cells: In murine naïve CD4+ T cells, trans-Ned-19 demonstrates a concentration-dependent decrease in T-cell receptor (TCR)-stimulated Ca2+ signaling, leading to inhibited T-cell activation and proliferation.[5] It has also been shown to inhibit the secretion of cytokines such as IL-2, IL-10, and IFN-γ in memory CD4+ T cells.[2] Interestingly, at lower concentrations (50-200 µM), this compound can stimulate Ca2+ flux in memory CD4+ cells, while higher concentrations (250-300 µM) are inhibitory, suggesting a complex, concentration-dependent effect in this cell type.[2]
-
Cancer Cells: In melanoma cells, this compound (25-100 μM) has been shown to reduce cell proliferation and induce apoptosis in a time-dependent manner.[1] It also affects cell migratory behavior by reducing the expression of N-cadherin and increasing E-cadherin expression.[1]
-
Pancreatic Acinar and Beta Cells: this compound inhibits Ca2+ oscillations induced by cholecystokinin (CCK) in pancreatic acinar cells.[6] In mouse pancreatic beta cells, it blocks NAADP-mediated Ca2+ spiking and reduces glucose-induced Ca2+ increases with an IC50 of 3 μM.[7]
-
Parasites: In the malaria parasite Plasmodium falciparum, this compound inhibits the transition from the early to the late trophozoite stage and the subsequent development into the multinucleated schizont stage.[8] This is associated with an effect on spontaneous intracellular Ca2+ oscillations.[8]
-
Cardiac Mesenchymal Stromal Cells (C-MSCs): In human C-MSCs, this compound inhibits serum-induced proliferation and the phosphorylation of extracellular signal-regulated protein kinases 1 and 2 (ERK1/2), key proteins in cell growth signaling pathways.[9]
Quantitative Data Summary: In Vitro Effects
| Cell Type | This compound Concentration | Observed Effect | IC50 | Reference |
| Sea Urchin Eggs | 65 nM | Inhibition of NAADP-mediated Ca2+ release | 65 nM | [1][10] |
| Melanoma Cells | 25-100 µM | Reduced cell proliferation and number, induced apoptosis | Not specified | [1] |
| Murine Naïve CD4+ T-Cells | 100 µM | Complete inhibition of proliferation | Not specified | [2][5] |
| Murine Memory CD4+ T-Cells | 50-200 µM | Increased Ca2+ release upon stimulation | Not applicable | [2] |
| Murine Memory CD4+ T-Cells | 300 µM | Inhibition of receptor-mediated Ca2+ flux | Not specified | [2] |
| Mouse Pancreatic Beta Cells | 3 µM | Inhibition of glucose-induced Ca2+ increases | 3 µM | [7] |
| Plasmodium falciparum | 100 µM | Five-fold reduction in parasitemia compared to control | Not specified | [8] |
| Human Cardiac MSCs | 100 µM | Inhibition of serum-induced ERK1/2 phosphorylation | Not specified | [9] |
II. In Vivo Effects of this compound
The translation of in vitro findings to whole-organism models has demonstrated the potential of this compound to modulate complex disease processes, particularly in cancer and inflammation.
Anti-Tumor and Anti-Metastatic Activity
In a significant in vivo application, this compound was tested in a mouse model of melanoma. The results showed that this compound strongly inhibits tumor growth and vascularization.[1] Furthermore, it was effective in reducing the formation of lung metastases.[1] These findings align with the in vitro observations of its anti-proliferative and anti-migratory effects on melanoma cells.
Anti-Inflammatory Activity
In a mouse model of intestinal inflammation, the administration of trans-Ned-19 was found to ameliorate the disease.[5] This therapeutic effect is consistent with its in vitro ability to modulate T-cell function and plasticity, specifically by promoting the conversion of Th17 cells into regulatory T cells.[5]
Quantitative Data Summary: In Vivo Effects
| Animal Model | Disease/Condition | This compound Administration | Observed Outcome | Reference |
| Mice | Melanoma | Not specified | Strong inhibition of tumor growth and vascularization | [1] |
| Mice | Melanoma | Not specified | Inhibition of lung metastases | [1] |
| Mice (IL-17A fate mapping) | Intestinal Inflammation | Not specified | Amelioration of disease | [5] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of this compound.
Intracellular Ca2+ Measurement (In Vitro)
-
Cell Preparation: Naïve CD4+ T cells are isolated from mice.
-
Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2-AM, by incubation.
-
This compound Incubation: The Fura-2 loaded cells are incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Stimulation: T-cell receptor (TCR) stimulation is initiated using anti-CD3 and anti-CD28 antibodies.
-
Data Acquisition: Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence ratio of the dye using a fluorometer or fluorescence microscope. The area under the curve (AUC) is often calculated to quantify the overall Ca2+ response.[5]
Cell Proliferation Assay (In Vitro)
-
Cell Preparation: Naïve CD4+ T cells are isolated.
-
Dye Labeling: Cells are labeled with a proliferation-tracking dye, such as CellTrace™ Violet, which is diluted with each cell division.
-
Treatment and Stimulation: Labeled cells are incubated with different concentrations of this compound and then stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.
-
Incubation: Cells are cultured for a period sufficient for multiple divisions (e.g., 96 hours).
-
Analysis: The dilution of the violet dye is analyzed by flow cytometry. The number of cell divisions is determined by the distinct fluorescence peaks.[5]
Melanoma Xenograft Model (In Vivo)
-
Cell Implantation: Human melanoma cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (route and dose to be optimized for the model) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the treatment period.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology to assess vascularization). For metastasis studies, lungs are harvested and examined for metastatic nodules.[1]
IV. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of this compound.
Caption: NAADP signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Ned-19: A Comparative Guide to its Inhibitory Profile Against Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory profile of Ned-19 against various calcium channels, with a focus on its well-documented effects on NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate)-sensitive channels. The information presented is supported by experimental data to aid in the evaluation of this compound as a selective pharmacological tool.
Executive Summary
This compound is a potent and selective antagonist of NAADP-mediated calcium signaling.[1][2][3] It primarily exerts its inhibitory effects on two-pore channels (TPCs), which are NAADP-sensitive Ca2+ release channels located on acidic organelles like lysosomes and endosomes.[4][5][6][7] Extensive research has demonstrated that this compound does not significantly inhibit other major classes of calcium channels, including voltage-gated calcium channels, or calcium release mediated by other second messengers such as inositol 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR).[1][2][8][9] This high degree of selectivity makes this compound an invaluable tool for dissecting the physiological roles of NAADP signaling pathways.
Quantitative Inhibitory Profile of this compound
The following table summarizes the available quantitative data on the inhibitory potency of this compound and its stereoisomers against NAADP-sensitive calcium channels. It is important to note that IC50 values can vary depending on the experimental conditions, cell type, and specific agonist used.
| Target Channel | This compound Isomer | IC50 Value | Experimental System | Agonist | Reference |
| NAADP Receptor | trans-Ned-19 | ~3 µM | Mouse Pancreatic Islets | Glucose | [8] |
| TPC1-mediated Ca2+ rise | cis-Ned-19 | 2.7 µM | Rat Aortic Smooth Muscle Cells | Norepinephrine | [10] |
| TPC1-mediated Ca2+ rise | trans-Ned-19 | 8.9 µM | Rat Aortic Smooth Muscle Cells | Norepinephrine | [10] |
| NAADP-mediated Ca2+ release | cis-Ned-19 | 800 nM | Sea Urchin Egg Homogenate | NAADP | [3] |
| TPC2 | trans-Ned-19 | Inhibits at 1 µM (non-competitive), Potentiates at nM concentrations | Reconstituted TPC2 in lipid bilayers | NAADP | [5][11] |
Note on Voltage-Gated Calcium Channels:
Current literature lacks evidence for the direct inhibition of voltage-gated calcium channels (L-type, T-type, P/Q-type, N-type, and R-type) by this compound at concentrations typically used to block NAADP signaling. One study on mouse pancreatic islets explicitly showed that this compound does not affect the activation of voltage-gated Ca2+ channels.[8] This underscores the selectivity of this compound for the NAADP-sensitive TPC channels.
Signaling Pathways
The following diagrams illustrate the canonical NAADP signaling pathway and a simplified experimental workflow for investigating this compound's effects.
Caption: NAADP/TPC Signaling Pathway and Point of Inhibition by this compound.
Caption: A typical workflow for evaluating the inhibitory effect of this compound.
Experimental Protocols
Measurement of Intracellular Calcium [Ca2+]i using Fura-2 AM
This protocol is adapted for measuring changes in intracellular calcium in response to NAADP agonists and inhibition by this compound in a T-cell line.
Materials:
-
T-cells (e.g., Jurkat)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4
-
This compound
-
NAADP agonist (e.g., NAADP-AM)
-
DMSO
-
Poly-L-lysine coated coverslips or imaging plates
-
Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Preparation: Culture T-cells in RPMI 1640 supplemented with 10% FBS. On the day of the experiment, harvest cells and resuspend in HBS at a density of 1 x 10^6 cells/mL. For adherent cells, seed onto poly-L-lysine coated coverslips the day before.
-
Dye Loading: Prepare a 2 mM stock solution of Fura-2 AM in DMSO. Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. For loading, mix the Fura-2 AM stock with an equal volume of Pluronic F-127 solution, then dilute in HBS to a final Fura-2 AM concentration of 2-5 µM.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Washing: Centrifuge the cells and wash twice with HBS to remove extracellular dye. Resuspend the cells in HBS. For adherent cells, gently wash the coverslips with HBS.
-
Incubation with this compound: Aliquot the cell suspension into appropriate wells or chambers. Add this compound (from a concentrated stock in DMSO) to the desired final concentrations. Include a vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the cells on the fluorescence imaging system. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission collected at ~510 nm.
-
Stimulation: Add the NAADP agonist to the cells while continuously recording the fluorescence.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the response in this compound treated cells to the vehicle control to determine the extent of inhibition.
Whole-Cell Patch-Clamp Electrophysiology for TPC Currents
This protocol provides a general framework for recording TPC currents from isolated lysosomes or whole endo-lysosomes.
Materials:
-
Cells expressing the TPC of interest
-
Lysosome isolation kit
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
-
Micromanipulator
-
Pipette solution (luminal): e.g., 140 mM KCl, 10 mM HEPES, pH 4.6
-
Bath solution (cytosolic): e.g., 140 mM KCl, 10 mM HEPES, pH 7.2
-
NAADP
-
This compound
Procedure:
-
Lysosome Isolation: Isolate lysosomes from the cells of interest using a commercially available kit or a standard biochemical fractionation protocol.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with the pipette solution.
-
Seal Formation: Approach an isolated lysosome with the patch pipette under positive pressure. Once a dimple is observed on the lysosomal membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Lysosome Configuration: Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-lysosome configuration. The interior of the pipette is now continuous with the lysosomal lumen.
-
Recording: Clamp the voltage across the lysosomal membrane (e.g., at -40 mV). Record baseline currents.
-
Drug Application: Perfuse the bath solution with NAADP to activate TPC currents. Observe the change in current.
-
Inhibition: After washing out the NAADP, pre-incubate the lysosome with this compound in the bath solution before re-applying NAADP to assess the inhibitory effect of this compound on the TPC currents.
-
Data Analysis: Analyze the recorded currents to determine the amplitude and kinetics of the TPC-mediated currents in the presence and absence of this compound.
Conclusion
This compound is a highly selective antagonist of NAADP-sensitive two-pore channels (TPCs). The available experimental data consistently demonstrate its potent inhibition of TPC1 and TPC2, with a notable lack of activity against other major calcium channel families at comparable concentrations. This makes this compound an essential pharmacological tool for researchers investigating the roles of NAADP and TPCs in cellular signaling and physiology. When using this compound, it is crucial to consider its dose-dependent effects on TPC2, where it can act as a potentiator at nanomolar concentrations and an inhibitor at micromolar concentrations. The provided experimental protocols offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Calcium signaling via two-pore channels: local or global, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential requirement for two-pore channel 1 in NAADP-mediated calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a chemical probe for NAADP by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ned-19 and Its Analogues as NAADP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ned-19, a widely used non-competitive antagonist of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor, and its key analogues: Ned-20, this compound.4, and Ned-K. This document summarizes their mechanisms of action, comparative efficacy based on available experimental data, and the experimental protocols used for their characterization.
Introduction to this compound and the NAADP Signaling Pathway
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular second messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This signaling pathway is crucial in a variety of cellular processes, including proliferation, apoptosis, and signal transduction. This compound has emerged as a critical pharmacological tool for studying NAADP-mediated Ca²⁺ signaling due to its cell-permeant nature and high potency.[3] This guide explores the structure-activity relationships of this compound and its analogues, providing researchers with the necessary information to select the most appropriate tool for their specific experimental needs.
Comparative Efficacy and Mechanism of Action
The available data demonstrates distinct pharmacological profiles for this compound and its analogues, highlighting their utility in dissecting the intricacies of the NAADP receptor. The NAADP receptor is proposed to have two distinct binding sites: a high-affinity "locking" site responsible for receptor desensitization and a low-affinity "opening" site that triggers Ca²⁺ release.[4][5] The differential effects of this compound analogues on Ca²⁺ release and NAADP binding provide valuable insights into these sites.
| Compound | Target | IC50 (NAADP-mediated Ca²⁺ Release) | IC50 (NAADP Binding) | Key Characteristics | Reference |
| This compound | NAADP Receptor (non-competitive antagonist) | 65 nM | 4 µM | Potent inhibitor of both Ca²⁺ release and NAADP binding. | [3][6] |
| Ned-20 | NAADP Receptor (high-affinity site ligand) | No inhibition | 1.2 µM | Inhibits NAADP binding but does not block Ca²⁺ release; useful for studying the high-affinity "locking" site. | [4][6] |
| This compound.4 | NAADP Receptor (low-affinity site antagonist) | 10 µM | No inhibition | Inhibits Ca²⁺ release but does not compete for the high-affinity NAADP binding site; suggests interaction with the low-affinity "opening" site. | [4][6] |
| Ned-K | TPC1 | Inhibits at 10 µM* | Not Reported | A more soluble analogue of this compound that selectively inhibits TPC1, a key channel in NAADP signaling. | [3][7] |
*Inhibits NAADP-AM-evoked intracellular Ca²⁺ release in human cardiac mesenchymal stromal cells.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed NAADP signaling pathway and the points of intervention for this compound and its analogues.
Caption: The NAADP signaling pathway, from extracellular stimulus to intracellular calcium release.
Caption: Sites of action for this compound and its analogues on the NAADP receptor and TPC.
Experimental Protocols
NAADP-Mediated Ca²⁺ Release Bioassay
This protocol is adapted from methodologies utilizing sea urchin egg homogenates, a model system rich in NAADP receptors.
Objective: To measure the effect of this compound and its analogues on NAADP-induced Ca²⁺ release.
Materials:
-
Sea urchin egg homogenate
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4)
-
NAADP
-
This compound and its analogues
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare the sea urchin egg homogenate as per established protocols.
-
Load the homogenate with a fluorescent Ca²⁺ indicator.
-
Pre-incubate the homogenate with varying concentrations of the test compound (this compound or its analogues) or vehicle control for a specified period (e.g., 5-10 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a sub-maximal concentration of NAADP to induce Ca²⁺ release.
-
Monitor the change in fluorescence, which corresponds to the change in intracellular Ca²⁺ concentration.
-
Calculate the percentage of inhibition of the NAADP response by the test compound relative to the vehicle control.
Radioligand Binding Assay
This protocol is designed to assess the ability of this compound and its analogues to compete with radiolabeled NAADP for binding to its receptor.
Objective: To determine the binding affinity (IC₅₀) of this compound and its analogues to the high-affinity NAADP binding site.
Materials:
-
Sea urchin egg homogenate (as a source of NAADP binding protein)
-
[³²P]NAADP (radioligand)
-
This compound and its analogues
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the sea urchin egg homogenate with varying concentrations of the unlabeled test compound (this compound or its analogues) for a pre-determined time (e.g., 10 minutes) at 25°C.
-
Add a fixed concentration of [³²P]NAADP (e.g., 0.3 nM) to the mixture and incubate for an additional period (e.g., 30 minutes) to allow for binding equilibrium.[8]
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding of [³²P]NAADP at each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound and its analogues represent a versatile toolkit for the investigation of NAADP-mediated Ca²⁺ signaling. While this compound remains a potent and widely used general antagonist, its analogues offer the ability to probe specific aspects of the NAADP receptor complex. Ned-20 is invaluable for isolating the function of the high-affinity desensitization site, whereas this compound.4 allows for the study of the low-affinity activation site in the absence of high-affinity binding. Ned-K provides a more targeted approach by selectively inhibiting TPC1. The selection of the appropriate compound will depend on the specific research question, with the data and protocols provided in this guide serving as a valuable resource for experimental design and interpretation.
References
- 1. Major vacuolar TPC1 channel in stress signaling: what matters, K+, Ca2+ conductance or an ion-flux independent mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Two-Pore Channels: Current Progress and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca2+ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstituted Human TPC1 Is a Proton-Permeable Ion Channel and Is Activated by NAADP or Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular effects of NEDD8 activating enzyme (NAE) inhibition in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Selective NAADP Antagonist Ned-19: A Comparative Analysis of its Effects on Second Messenger Pathways
For researchers in cellular signaling and drug development, the specificity of chemical probes is paramount. Ned-19, a widely used antagonist of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP)-mediated calcium (Ca²⁺) signaling, has demonstrated a high degree of selectivity for its target pathway. This guide provides a comparative analysis of this compound's effects on various second messenger systems, supported by experimental data and detailed protocols, to aid researchers in its effective application.
This compound potently inhibits Ca²⁺ release triggered by NAADP, a key second messenger involved in a multitude of cellular processes. Experimental evidence consistently shows that this compound does not interfere with Ca²⁺ mobilization induced by other critical second messengers, namely inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). This selectivity makes this compound an invaluable tool for dissecting the specific contributions of the NAADP signaling cascade in complex biological systems.
Comparative Efficacy of this compound
The inhibitory potency of this compound is most pronounced in the NAADP signaling pathway. Studies utilizing sea urchin egg homogenates, a well-established model for studying intracellular Ca²⁺ release, have provided quantitative insights into its selectivity.
| Second Messenger Pathway | This compound Potency (IC₅₀) | Reference |
| NAADP | 65 nM | [1] |
| Inositol 1,4,5-Trisphosphate (IP₃) | > 100 µM (No effect observed) | [1][2][3] |
| Cyclic ADP-Ribose (cADPR) | > 100 µM (No effect observed) | [1][2][3] |
Signaling Pathway Overview
The diagram below illustrates the established selectivity of this compound within the major Ca²⁺ signaling pathways. This compound specifically targets the NAADP-sensitive channels, leaving the IP₃ and cADPR signaling arms unaffected.
References
Replicating Published Findings with Ned-19: A Comparative Guide
For researchers in cellular signaling and drug development, Ned-19 has emerged as a critical tool for investigating the nuanced roles of nicotinic acid adenine dinucleotide phosphate (NAADP)-mediated calcium (Ca²⁺) signaling. This guide provides a comprehensive comparison of this compound and its key analogues, supported by experimental data and detailed protocols to facilitate the replication of published findings.
This compound is a selective, membrane-permeant, non-competitive antagonist of NAADP, effectively inhibiting NAADP-mediated Ca²⁺ release with an IC₅₀ of approximately 65 nM.[1] Its utility has been demonstrated across various research areas, from inhibiting tumor growth and metastasis in melanoma to modulating T-cell activation and showing antiparasitic activity against Plasmodium falciparum.[1][2][3]
Comparative Analysis of this compound and Its Analogues
The development of this compound analogues, such as Ned-20 and this compound.4, has been instrumental in elucidating the complex mechanism of NAADP receptor binding.[4] These analogues exhibit differential effects on NAADP-mediated Ca²⁺ release and receptor binding, suggesting a two-site binding model on the NAADP receptor.[4][5][6]
| Compound | Effect on NAADP-mediated Ca²⁺ Release | Effect on [³²P]NAADP Binding | Inferred Binding Site |
| This compound | Inhibition | Inhibition | Binds to both the "opening" and "locking" sites |
| Ned-20 | No Inhibition | Inhibition | Binds to the high-affinity "locking" site |
| This compound.4 | Inhibition | No Inhibition | Binds to the low-affinity "opening" site |
This differential activity makes these compounds valuable tools for dissecting the specific functions of the two putative binding sites on the NAADP receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and its analogues, as well as a typical experimental workflow for studying NAADP-mediated Ca²⁺ signaling.
Detailed Experimental Protocols
To ensure the reproducibility of findings, detailed methodologies for key experiments are provided below.
Measurement of Intracellular Ca²⁺ Concentration
This protocol is adapted from studies investigating NAADP-mediated Ca²⁺ signaling in T-cells.[2][7]
-
Cell Preparation: Isolate naïve CD4⁺ T cells from murine spleens and load them with a fluorescent Ca²⁺ indicator, such as Fura-2 AM, by incubation in a suitable buffer.
-
Antagonist Incubation: Incubate the Fura-2 loaded cells with varying concentrations of this compound (e.g., 10 µM to 100 µM) or its analogues for a specified period (e.g., 1 hour) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.
-
Stimulation: Initiate Ca²⁺ signaling by stimulating the cells with a NAADP agonist or a relevant physiological stimulus, such as anti-CD3 monoclonal antibody for T-cell receptor activation.
-
Data Acquisition: Measure the changes in intracellular Ca²⁺ concentration using a fluorometer or a fluorescence microscope equipped for ratiometric imaging.
-
Data Analysis: Analyze the fluorescence data to determine parameters such as the peak amplitude of the Ca²⁺ response or the area under the curve. Dose-response curves can be generated to calculate the IC₅₀ of the antagonist.
Radioreceptor Binding Assay
This protocol is based on the methodology used to characterize the binding of this compound and its analogues to the NAADP receptor in sea urchin egg homogenates.
-
Membrane Preparation: Prepare a homogenate from sea urchin eggs, which are a rich source of NAADP receptors.
-
Binding Reaction: In a suitable binding buffer, incubate the egg homogenate with a fixed concentration of radiolabeled [³²P]NAADP and varying concentrations of the unlabeled competitor (this compound, Ned-20, or this compound.4).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a defined period on ice.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³²P]NAADP binding as a function of the competitor concentration to determine the IC₅₀ for binding inhibition.
By providing a clear comparison, detailed protocols, and visual representations of the underlying mechanisms, this guide aims to equip researchers with the necessary information to effectively utilize this compound and its analogues in their studies of NAADP-mediated Ca²⁺ signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibition of parasite growth and multiplication suggests a role for NAADP mediated signalling in the asexual development of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Analogues of the nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist this compound indicate two binding sites on the NAADP receptor. — Oxford Vaccine Group [ovg.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ned-19: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Ned-19, a selective membrane-permeant NAADP antagonist.
Understanding this compound and its Hazard Profile
This compound, also known as trans-Ned 19, is a potent antagonist of the NAADP receptor, used in research to study calcium signaling pathways. According to the Safety Data Sheet (SDS) provided by MedChemExpress, trans-Ned 19 is classified as "Not a hazardous substance or mixture."[1] This classification indicates a low level of risk associated with the chemical under normal handling conditions. However, it is crucial to follow standard laboratory safety protocols and proper disposal procedures to minimize any potential environmental impact.
Quantitative Data Summary
For quick reference, the key quantitative data for trans-Ned 19 are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₁FN₄O₃ | MedChemExpress[1] |
| Molecular Weight | 514.59 g/mol | MedChemExpress[1] |
| CAS Number | 1354235-96-3 | MedChemExpress[1] |
| Storage (Powder) | -20°C for 3 years | MedChemExpress[1] |
| Storage (in Solvent) | -80°C for 6 months | MedChemExpress[1] |
Experimental Protocol: Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and its contaminated materials in a laboratory setting. This protocol is based on the information available in the Safety Data Sheet and general best practices for chemical waste disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves.
-
Absorbent, non-reactive material (e.g., vermiculite, sand, or universal absorbent pads).
-
Sealable, labeled waste container for chemical waste.
-
70% Ethanol or other suitable disinfectant for cleaning surfaces.
Procedure:
-
Wear Appropriate PPE: Before beginning the disposal process, ensure you are wearing a lab coat, safety glasses, and suitable gloves.
-
Contain Spills: In the event of a spill, cover the liquid with a non-reactive absorbent material.
-
Collect Waste: Carefully sweep or scoop the absorbed material and any solid this compound waste into a designated and properly labeled chemical waste container.
-
Decontaminate Surfaces: Clean the spill area thoroughly with a suitable laboratory disinfectant, such as 70% ethanol, and dispose of the cleaning materials in the same chemical waste container.
-
Dispose of Unused Solutions: For unused solutions of this compound, transfer them directly into a labeled chemical waste container. Do not pour down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
Seal and Label Container: Securely seal the waste container. Ensure the label clearly identifies the contents as "this compound waste" or "trans-Ned 19 waste" and includes any other information required by your institution's waste management guidelines.
-
Arrange for Pickup: Contact your institution's EHS or waste management department to arrange for the pickup and proper disposal of the chemical waste container. Follow all institutional and local regulations for chemical waste disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ned-19
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Ned-19 (trans-Ned-19), a potent NAADP antagonist used in research. Given that this compound is a powdered chemical often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, this document outlines the necessary precautions for handling both the solid compound and its solutions.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. A risk assessment should always be conducted before handling the compound. The following table summarizes the recommended PPE for handling this compound in its powdered form and when in a DMSO solution.
| PPE Category | Handling Powdered this compound | Handling this compound in DMSO Solution |
| Eye Protection | Chemical safety goggles | Chemical safety goggles or a full-face shield |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves (ensure compatibility with DMSO) |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat or gown |
| Respiratory Protection | N95 or higher-rated respirator (in a fume hood) | Not generally required if handled in a fume hood |
II. Experimental Protocols: Safe Handling Procedures
Adherence to strict protocols is vital to minimize exposure and ensure a safe working environment.
A. Reconstitution of Powdered this compound
This protocol details the steps for safely preparing a stock solution of this compound in DMSO.
-
Preparation :
-
Donning PPE :
-
Put on all required PPE as specified in the table above for handling powdered compounds.
-
-
Weighing and Dissolving :
-
Weigh the desired amount of this compound powder in a tared, sealed container within the fume hood.
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Securely cap the vial and mix gently until the powder is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Storage :
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[6]
-
B. General Handling of this compound Solutions
-
Always handle solutions of this compound within a chemical fume hood.
-
Use appropriate, calibrated pipettes for all transfers.
-
Avoid creating aerosols.
-
After handling, remove gloves and wash hands thoroughly.
III. Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for laboratory safety.
A. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain : For small spills, contain the liquid with an absorbent material.
-
Clean : Wearing appropriate PPE, clean the affected area with a suitable solvent and decontaminating solution.
-
Dispose : Collect all contaminated materials in a sealed container for hazardous waste disposal.
B. Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound in DMSO should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been verified.[7][8]
-
Empty Containers : Empty containers that held powdered this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[7]
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for handling this compound safely.
Caption: A workflow for selecting appropriate PPE based on the physical form of this compound.
Caption: A decision-making diagram for the proper disposal of this compound related waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
